(S)-Methyl pyrrolidine-3-carboxylate hydrochloride
Description
BenchChem offers high-quality (S)-Methyl pyrrolidine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl pyrrolidine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSXSVVMNGQIN-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705466 | |
| Record name | Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099646-61-3 | |
| Record name | Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-METHYL PYRROLIDINE-3-CARBOXYLATE, HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Methyl Pyrrolidine-3-carboxylate Hydrochloride
Abstract
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, stereoselective synthesis, and analytical characterization. We delve into the causality behind experimental choices for its synthesis and quality control, offering field-proven insights for researchers and drug development professionals. Furthermore, this guide explores its significant applications as a versatile scaffold in the synthesis of pharmacologically active compounds, supported by authoritative references and detailed protocols.
Introduction: The Significance of a Chiral Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as the core structure for a vast number of biologically active molecules, including many alkaloids and approved pharmaceuticals.[1][2] Its prevalence in nature and medicine makes it a highly sought-after scaffold in drug discovery.[2] (S)-Methyl pyrrolidine-3-carboxylate hydrochloride, the hydrochloride salt of the methyl ester of (S)-pyrrolidine-3-carboxylic acid (also known as (S)-β-Proline), is a particularly valuable intermediate.[3][4]
The compound's value is rooted in two key features:
-
Defined Stereochemistry: The "(S)" designation signifies a specific three-dimensional arrangement at the chiral center (C3). This stereochemical purity is critical in modern drug design, as the biological activity and safety of a drug often depend on its precise interaction with chiral biological targets like enzymes and receptors.[3]
-
Versatile Functionality: It possesses a secondary amine, which can be further functionalized, and a methyl ester, which can be hydrolyzed or used in coupling reactions. This dual functionality allows for its incorporation into a wide array of more complex molecular architectures.
This guide will serve as a technical resource for scientists leveraging this compound, providing the necessary information to synthesize, analyze, and apply it effectively in research and development programs.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a saturated five-membered pyrrolidine ring with a methyl carboxylate group at the 3-position.[3] As a hydrochloride salt, the nitrogen atom of the pyrrolidine ring is protonated, forming an ammonium chloride salt which enhances its stability and water solubility.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [5] |
| CAS Number | 1099646-61-3 | [5][6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5][6][7] |
| Molecular Weight | 165.62 g/mol | [5][6][7] |
| Appearance | Off-white to light yellow solid; Cream crystalline powder | [8][9] |
| Polar Surface Area (PSA) | 38.3 Ų | [3][7] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [4][8][9] |
The compound's balanced lipophilic/hydrophilic character is crucial for its utility in developing drugs, particularly those targeting the central nervous system that must cross the blood-brain barrier.[3]
Stereoselective Synthesis
Achieving high enantiomeric purity is the primary challenge and goal in the synthesis of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. The most common and reliable strategies start from readily available chiral precursors, such as amino acids. A prevalent laboratory-scale synthesis begins with N-protected (S)-pyrrolidine-3-carboxylic acid.
Rationale for Synthetic Strategy
The chosen pathway involves two main transformations: esterification of the carboxylic acid and deprotection of the nitrogen.
-
Nitrogen Protection: Starting with a protected pyrrolidine, such as (S)-1-Boc-3-pyrrolidinecarboxylic acid, is crucial. The tert-butoxycarbonyl (Boc) group prevents the secondary amine from interfering with the esterification reaction and ensures the final product can be isolated as the desired hydrochloride salt upon deprotection.
-
Esterification: The conversion of the carboxylic acid to a methyl ester is typically achieved under acidic conditions. Using thionyl chloride (SOCl₂) in methanol is a highly effective method. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl oxygen, activating the carboxylic acid towards nucleophilic attack by methanol.
-
Deprotection: The same acidic conditions used for esterification (excess HCl generated in situ) simultaneously cleave the acid-labile Boc protecting group, yielding the desired product as its hydrochloride salt. This one-pot reaction is efficient and atom-economical.
Representative Experimental Protocol
This protocol is a synthesized example based on common laboratory procedures, such as the synthesis of the (R)-enantiomer.[8]
Objective: To synthesize (S)-Methyl pyrrolidine-3-carboxylate hydrochloride from (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Materials:
-
(S)-1-Boc-pyrrolidine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Under a nitrogen atmosphere, dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the stirred solution in an ice bath (0°C).
-
Slowly add thionyl chloride (2.5-3.0 equivalents) dropwise to the solution. Causality: This exothermic reaction generates HCl gas; slow addition at low temperature is a critical safety measure to control the reaction rate and prevent excessive pressure buildup.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Causality: Heating ensures both the esterification and the Boc-deprotection reactions go to completion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂.
-
Dissolve the resulting crude residue in dichloromethane and re-concentrate to yield the final product, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride, typically as an off-white solid.[8]
Synthesis Workflow Diagram
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 4. (S)-(+)-ピロリジン-3-カルボン酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 7. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
Technical Guide: Spectroscopic Characterization of Methyl (3S)-pyrrolidine-3-carboxylate HCl
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride , a critical chiral building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. This document synthesizes experimental data, theoretical assignments, and quality control protocols to assist researchers in the rigorous identification and validation of this compound.
Part 1: Chemical Identity & Properties[1]
| Property | Detail |
| Chemical Name | Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride |
| Common Synonyms | (S)-3-Carbomethoxypyrrolidine HCl; Methyl (S)- |
| CAS Number | 1099646-61-3 (S-isomer HCl); 874964-22-4 (R-isomer HCl) |
| Molecular Formula | C |
| Molecular Weight | 165.62 g/mol (Salt); 129.16 g/mol (Free Base) |
| Chirality | (3S)-configuration; derived from L-aspartic acid or trans-4-hydroxy-L-proline routes |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
Part 2: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8][9]
Methodology:
NMR analysis of the hydrochloride salt is best performed in Deuterated Chloroform (CDCl
H NMR Data (400 MHz, CDCl
)
Source Data derived from enantiomeric (R)-isomer (CAS 874964-22-4) which exhibits identical scalar couplings. [1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.93 | Broad singlet (m) | 2H | NH | Ammonium protons; broad due to quadrupole relaxation and exchange. |
| 3.74 | Singlet (s) | 3H | O-CH | Methyl ester; characteristic sharp singlet. |
| 3.58 | Broad singlet | 2H | CH | H-2 or H-5; broadened by proximity to the charged nitrogen center. |
| 3.42 | Broad singlet | 2H | CH | H-5 or H-2; distinct chemical environment due to ring puckering. |
| 3.26 | Multiplet (m) | 1H | CH -CO | H-3 (Chiral Center); methine proton alpha to the ester. |
| 2.36 – 2.25 | Multiplet (m) | 2H | CH | H-4; methylene beta to nitrogen, typically the most shielded ring protons. |
C NMR Profile (Predicted/Typical)
Note: Experimental shifts may vary by ±1-2 ppm depending on concentration and solvent.
| Shift ( | Carbon Type | Assignment |
| 172.5 | Quaternary C=O | Ester Carbonyl : Deshielded by oxygen. |
| 52.8 | Primary CH | Methoxy Carbon : Typical region for methyl esters. |
| 48.5 | Secondary CH | C-2 : Deshielded by adjacent ammonium nitrogen. |
| 45.2 | Secondary CH | C-5 : Deshielded by adjacent ammonium nitrogen. |
| 41.0 | Tertiary CH | C-3 : Chiral center; shift influenced by ester group. |
| 28.5 | Secondary CH | C-4 : Most shielded ring carbon. |
Mass Spectrometry (MS)[5][6]
Technique: Electrospray Ionization (ESI) in Positive Mode.
-
Observed Ion:
-
m/z Value: 130.1 (Calculated for C
H NO : 130.09) -
Fragmentation Pattern:
-
m/z 130
113: Loss of NH (uncommon in stable rings) or OH. -
m/z 130
98: Loss of CH OH (methanol) from the ester. -
m/z 130
70: Ring cleavage (pyrrolidine characteristic).
-
Infrared (IR) Spectroscopy
Key functional group diagnostics for the HCl salt form:
| Wavenumber (cm | Vibration Mode | Functional Group |
| 2800 – 3000 | Broad Stretch | N-H Stretch (Amine Salt): Overlaps with C-H stretches; indicates HCl salt formation. |
| 1730 – 1745 | Strong Stretch | C=O Stretch (Ester): Sharp, diagnostic peak for the methyl ester. |
| 1200 – 1250 | Strong Stretch | C-O Stretch : Ester C-O-C linkage. |
Optical Rotation (Chirality Check)
Critical Quality Attribute:
The specific rotation
-
Reference Value (Parent Acid): (S)-Pyrrolidine-3-carboxylic acid typically shows
( ) [2]. -
Ester HCl Expectation: The methyl ester HCl salt generally follows the sign of the parent acid in aqueous solution but can vary in organic solvents.
-
Protocol: Dissolve 100 mg in 10 mL Methanol or Water. Measure at 20°C using the Sodium D-line (589 nm).[6]
-
Note: Enantiomeric Excess (ee%) should be confirmed via Chiral HPLC if used for GMP synthesis.
-
Part 3: Experimental Workflow & Visualization
Analytical Characterization Workflow
The following diagram outlines the logical flow for validating the identity and purity of Methyl (3S)-pyrrolidine-3-carboxylate HCl.
Figure 1: Step-by-step analytical workflow for structural and stereochemical validation.
Part 4: Synthesis & Impurity Profiling
Synthesis Context
The (3S)-isomer is typically synthesized via:
-
Esterification of (S)-Pyrrolidine-3-carboxylic acid: Using thionyl chloride (
) in methanol. -
Derivatization of trans-4-hydroxy-L-proline: A multi-step route involving ring contraction or Barton deoxygenation (less common for commercial scale).
Impurity Profile
When analyzing spectroscopic data, watch for these common impurities:
| Impurity | Origin | Spectroscopic Flag |
| (S)-Pyrrolidine-3-carboxylic acid | Hydrolysis product (moisture sensitivity) | MS: m/z 116 ( |
| Thionyl Chloride / SO | Residual reagent | Odor: Pungent. pH: Highly acidic aqueous solution. |
| Enantiomer (3R) | Racemization during synthesis | Chiral HPLC: Split peak. Rotation: Lower than expected |
Part 5: Handling & Storage Protocols
-
Hygroscopicity: The HCl salt is hygroscopic. It absorbs atmospheric water, which can shift NMR peaks (especially exchangeable protons) and lower the melting point.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Stable in solid form. In aqueous solution, the ester is susceptible to hydrolysis at pH > 7 or pH < 2 over prolonged periods.
References
-
ChemicalBook. (R)-Methyl Pyrrolidine-3-carboxylate Hydrochloride 1H NMR Data. Retrieved from .
-
Sigma-Aldrich. (S)-Pyrrolidine-3-carboxylic acid Product Specification & Optical Rotation. Retrieved from .
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .
- National Institute of Standards and Technology (NIST).Mass Spectral Library (2023).
Sources
- 1. US8147809B2 - Soft anticholinergic esters - Google Patents [patents.google.com]
- 2. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. rsc.org [rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety protocols and handling procedures for (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. It is intended for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in pharmaceutical and chemical synthesis. The guidance herein is synthesized from established safety data and best practices to ensure procedural integrity and personnel safety in a laboratory setting.
Compound Identification and Physicochemical Properties
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is a chiral organic compound widely used as an intermediate in the synthesis of pharmaceuticals, particularly for targeting neurological disorders.[1] Its structure, incorporating a pyrrolidine ring, makes it a valuable asset in medicinal chemistry for modifying biological activity and enhancing the solubility of active pharmaceutical ingredients.[1]
A precise understanding of its properties is the foundation of safe handling.
| Property | Value | Source |
| IUPAC Name | methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | [2][3] |
| Synonyms | (S)-Methyl pyrrolidine-3-carboxylate HCl, methyl (3S)-3-pyrrolidinecarboxylate hydrochloride | [3] |
| CAS Number | 1099646-61-3 (for S-enantiomer); 198959-37-4 (unspecified stereochemistry) | [1][4] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][5][6] |
| Molecular Weight | 165.62 g/mol | [2][5][6] |
| Appearance | Off-white to light yellow solid; Cream crystalline powder | [1][5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][5] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with several hazards that necessitate rigorous safety precautions. The hydrochloride salt form dictates its primary irritant and toxicological profile.
| Hazard Class | GHS Category | Hazard Statement | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2][6] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][6] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[2][6] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][5] |
Causality of Hazards:
-
Irritation (Skin, Eyes, Respiratory): As a hydrochloride salt of an amine, the compound can be mildly acidic and reactive towards biological tissues, particularly mucous membranes. This reactivity is the mechanistic basis for its irritant properties.[2]
-
Acute Toxicity: The "harmful" classification indicates that significant adverse health effects can occur following a single exposure via ingestion or inhalation.[2] While specific LD50 data is not thoroughly established, this classification demands procedures that prevent direct exposure.
Proactive Exposure Control: The Hierarchy of Controls
For a compound with these classifications, a multi-layered approach to safety is mandatory. The hierarchy of controls provides a systematic, self-validating framework for minimizing risk, prioritizing systemic changes over reliance on individual behavior.
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls
These are the first line of defense. The primary causality for requiring these controls is the compound's classification as harmful if inhaled and as a respiratory irritant.[2]
-
Fume Hood: All manipulations of the solid compound (weighing, transferring) and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7] Eyewash stations and safety showers must be readily accessible.[8][9]
Administrative Controls
These are work practices that reduce or prevent exposure.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this compound must be written and approved.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and this guide.
-
Restricted Access: The areas where this chemical is stored and handled should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
PPE is the final barrier and must be used in conjunction with the controls above. Its selection is directly dictated by the GHS classifications H315 (skin irritation) and H319 (eye irritation).[2]
-
Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8][10] A face shield should be worn if there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.
-
-
Respiratory Protection: Not typically required if work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][11]
Standard Operating Protocol: Weighing and Solution Preparation
This protocol is designed as a self-validating system to minimize exposure during a common laboratory workflow.
Objective: To accurately weigh a specified mass of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride and prepare a stock solution.
Materials:
-
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (in its original, sealed container)
-
Analytical balance (located inside a fume hood or ventilated enclosure)
-
Spatula
-
Weighing paper or boat
-
Appropriate volumetric flask with stopper
-
Chosen solvent
-
PPE (as specified in Section 3.3)
Procedure:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the fume hood sash is at the appropriate working height and the airflow is verified.
-
Place all necessary equipment (balance, spatula, weigh boat, flask) inside the fume hood.
-
-
Equilibration:
-
Allow the sealed container of the chemical to equilibrate to room temperature before opening. Causality: This prevents condensation of atmospheric moisture onto the hygroscopic solid, which could compromise its integrity.[12]
-
-
Dispensing:
-
Inside the fume hood, carefully open the container.
-
Using a clean spatula, transfer the approximate amount of the solid onto the weigh boat on the balance. Avoid generating dust.[7]
-
Tightly reseal the main container immediately after dispensing.
-
-
Transfer:
-
Carefully transfer the weighed solid into the designated volumetric flask.
-
Add a small amount of the desired solvent to the flask to dissolve the solid, swirling gently.
-
Once dissolved, dilute to the calibration mark with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Wipe down the spatula and the balance surface with a damp cloth, disposing of the cloth in the hazardous waste container.
-
Wash hands thoroughly after the procedure is complete.
-
Storage, Incompatibility, and Disposal
Storage
Proper storage is critical to maintaining the chemical's purity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place.[10][12]
-
Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, as it is hygroscopic.[5][12]
-
Segregation: Store away from incompatible materials.[12]
Incompatible Materials
Avoid contact with:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids and Bases: Can cause neutralization reactions, generating heat.
-
Acid Anhydrides and Acid Chlorides: May react with the amine functionality.[8]
Disposal Considerations
All waste must be treated as hazardous.
-
Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid waste (contaminated PPE, weigh boats) and liquid waste (unused solutions).
-
Procedure: Waste must be disposed of through a licensed chemical waste disposal facility.[7][13] Do not discharge to sewer systems.[7] Handle uncleaned containers as you would the product itself.[13]
Emergency Response Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Caption: General workflow for emergency response to a chemical spill or exposure.
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7][13]
-
Skin Contact: Immediately take off all contaminated clothing.[13] Rinse the affected skin area with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][10] Call a physician immediately.[13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][13]
Accidental Release Measures (Spills)
-
Minor Spill:
-
Major Spill:
References
-
New Jersey Department of Health. (1999). Hazard Substance Fact Sheet - Pyrrolidine. [Link]
-
Nexchem Ltd. (2019). Safety Data Sheet - N-Methyl Pyrrolidone. [Link]
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]
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- 3. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 6. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. louisville.edu [louisville.edu]
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- 12. spectrumchemical.com [spectrumchemical.com]
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- 14. nexchem.co.uk [nexchem.co.uk]
Technical Guide: (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride as a Chiral Building Block
[1]
Executive Summary
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3) represents a high-value chiral scaffold in modern medicinal chemistry.[1] Structurally, it functions as a cyclic
Part 1: Chemical Profile & Physicochemical Properties
The hydrochloride salt form is preferred for storage due to the instability of the free secondary amine, which is prone to oxidation and carbamate formation upon atmospheric exposure.[1]
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride |
| CAS Number | 1099646-61-3 (HCl salt); 72580-54-2 (Free base generic) |
| Molecular Formula | C₆H₁₁NO₂[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (unless free-based) |
| Chirality | (S)-enantiomer; typically >98% ee |
| pKa (Calculated) | ~9.5 (Secondary Amine), ~4.0 (Conjugate Acid) |
| Hygroscopicity | Moderate; requires desiccation |
Part 2: Strategic Utility in Drug Design
Conformational Restriction
Unlike linear
The "Vector" Advantage
This building block offers two distinct vectors for diversification:
-
Vector A (N1-Position): The secondary amine is highly nucleophilic (once free-based) and serves as the attachment point for lipophilic tails or heteroaromatic cores via alkylation, acylation, or arylation.[1]
-
Vector B (C3-Position): The methyl ester is a "masked" carboxylic acid.[1] It can be hydrolyzed to the acid (for amide coupling), reduced to the alcohol (prolinol analogs), or converted to a nitrile (bioisostere).[1]
Biological Relevance
The pyrrolidine-3-carboxylate motif is a pharmacophore found in:
Part 3: Synthetic Reaction Manifold
The following diagram illustrates the divergent synthesis pathways accessible from this core building block.
Figure 1: The central role of the pyrrolidine scaffold in generating diverse chemical libraries.[1]
Part 4: Detailed Experimental Protocols
Protocol A: In Situ Free-Basing and N-Acylation
Context: The HCl salt cannot be reacted directly in non-polar solvents without neutralization. This protocol uses a biphasic system to ensure efficient coupling.[1]
Reagents:
-
Dichloromethane (DCM) (0.2 M concentration)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
Acid Chloride (R-COCl) (1.1 equiv)[1]
Methodology:
-
Suspension: Charge a round-bottom flask with (S)-Methyl pyrrolidine-3-carboxylate HCl and DCM under nitrogen atmosphere. The salt will likely remain suspended.[1]
-
Neutralization: Cool the suspension to 0°C. Add DIPEA dropwise. Observation: The suspension should clarify as the free base is liberated and the amine hydrochloride salt (DIPEA·HCl) dissolves or precipitates depending on concentration.[1] Stir for 15 minutes.
-
Coupling: Add the Acid Chloride dropwise over 10 minutes, maintaining temperature < 5°C to prevent polymerization or racemization.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with Ninhydrin; the starting material will be visible if unreacted, product is usually UV active if R is aromatic).[1]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1N HCl (to remove excess DIPEA), then Brine.[1] Dry over Na₂SO₄.[1]
Protocol B: Ester Hydrolysis (Saponification) without Racemization
Context: Hydrolyzing the ester to the acid is sensitive.[1] Aggressive conditions (high heat, strong base) can cause epimerization at the C3 chiral center.[1] Lithium hydroxide (LiOH) is the preferred mild reagent.[1]
Reagents:
Methodology:
-
Stir at 0°C for 1 hour, then allow to warm to RT slowly. Critical: Do not heat.[1]
-
Monitor by LC-MS for the disappearance of the methyl ester (+14 mass shift to -14 mass shift).[1]
-
Acidification: Carefully acidify to pH 3-4 using 1N HCl at 0°C.
-
Extraction: Extract immediately with Ethyl Acetate. (Note: Pyrrolidine amino acids are highly water-soluble; if the N-protecting group is small, the product may remain in the aqueous phase. In such cases, lyophilize the aqueous layer and desalt).[1]
Part 5: Quality Control & Analytics
To ensure the integrity of the chiral center, analytical methods must distinguish between the (S) and (R) enantiomers.[1]
Chiral HPLC Method (Example)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (for the free base) or TFA (for N-protected derivatives).[1]
-
Detection: UV at 210 nm (low absorption, requires high concentration) or derivatization with a chromophore (e.g., benzyl group) prior to analysis.[1]
-
Acceptance Criteria: >98% ee.
1H NMR Diagnostics
The methyl ester singlet is a distinct handle.[1]
Part 6: References
-
PubChem. (2025).[1] Methyl pyrrolidine-3-carboxylate hydrochloride - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. (2018). Synthesis of Chiral Pyrrolidine Derivatives via Negishi Coupling. Org. Synth. 2018, 95, 380-397.[1] [Link]
-
National Institutes of Health (NIH). (2023).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. PubMed Central.[1] [Link]
Sources
- 1. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride [oakwoodchemical.com]
- 3. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]
- 4. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 6. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN1810787A - Prepn process of methyl pyrrolidine - Google Patents [patents.google.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. (S)-吡咯烷-3-羧酸 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Using (S)-Methyl pyrrolidine-3-carboxylate hydrochloride for kinase inhibitor synthesis
Application Note: Strategic Utilization of (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride in Kinase Inhibitor Synthesis
Abstract & Strategic Significance
The pyrrolidine scaffold represents a "privileged structure" in modern kinase inhibitor design, offering a critical balance between conformational rigidity and physicochemical solubility. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3) is a high-value chiral building block specifically deployed to introduce stereochemically defined vectors into the solvent-exposed regions of the ATP-binding pocket.
Unlike achiral linkers (e.g., piperazine), the (S)-3-substituted pyrrolidine provides a specific 3D vector that can exploit non-conserved regions of the kinase domain, enhancing selectivity profiles against off-target kinases (e.g., improving JAK1 vs. JAK2 selectivity or sparing Aurora kinases). This guide details the handling, free-basing, and synthetic integration of this reagent into heterobifunctional kinase inhibitors.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | (S)-Methyl pyrrolidine-3-carboxylate hydrochloride |
| CAS Number | 1099646-61-3 |
| Formula | C₆H₁₁NO₂[1] · HCl |
| MW | 165.62 g/mol |
| Chirality | (S)-Enantiomer (maintain >98% ee) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes |
| Stability | Hygroscopic. Store under N₂ at 2–8°C. |
Handling Advisory: As a hydrochloride salt, the secondary amine is protonated and non-nucleophilic. Successful coupling requires an in situ or discrete neutralization step. Failure to fully neutralize the salt is the #1 cause of low yields in SNAr reactions.
Structural Biology Context: The "Solvent Front" Strategy
In Type I and Type I½ kinase inhibitors, the pyrrolidine ring often serves two distinct roles:
-
The Linker: Connects the hinge-binding motif (e.g., pyrimidine, quinazoline) to a solubilizing tail.
-
The Vector: The C3-carboxylate allows for the attachment of polar groups that extend into the solvent front, interacting with residues like Lysines or Aspartates often found at the pocket rim.
Experimental Protocols
Protocol A: In Situ Neutralization & SNAr Coupling
Target: Coupling the pyrrolidine nitrogen to an electron-deficient heteroaryl chloride (e.g., 4-chloropyrimidine).
Rationale: The HCl salt protects the amine from oxidation but must be removed to generate the nucleophile. Using a weak inorganic base in a polar aprotic solvent is preferred over organic bases to prevent side reactions with the ester.
Reagents:
-
(S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv)
-
Heteroaryl Chloride (e.g., 2,4-dichloropyrimidine) (1.0–1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5–3.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step:
-
Preparation: Charge a reaction vessel with (S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv) and finely ground K₂CO₃ (3.0 equiv).
-
Solvation: Add anhydrous DMF (10 mL per gram of substrate). Stir at Room Temperature (RT) for 15 minutes. Note: Evolution of CO₂ indicates free-basing is occurring.
-
Addition: Add the Heteroaryl Chloride (1.0 equiv) in one portion.
-
Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS.
-
Checkpoint: The reaction typically completes in 2–4 hours. If the starting material persists, add 0.1 equiv of DIPEA as a catalyst, but avoid excess to prevent ester hydrolysis.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF and salts. Dry organic layer over MgSO₄ and concentrate.
Protocol B: Ester Hydrolysis & Amide Functionalization
Target: Converting the methyl ester to a functionalized amide (Solubilizing Tail).
Rationale: Mild hydrolysis conditions are required to prevent racemization of the C3 chiral center.
Step-by-Step:
-
Hydrolysis: Dissolve the SNAr product (from Protocol A) in THF/Water (3:1).
-
Reagent: Add LiOH·H₂O (1.5 equiv) at 0°C. Stir at RT for 2–4 hours.
-
Critical Control: Do not heat. High temperatures with strong base can cause epimerization at the C3 position.
-
-
Neutralization: Acidify carefully to pH 4–5 with 1N HCl. Extract with EtOAc or DCM/IPA (3:1) if the product is polar.
-
Amide Coupling: React the crude acid with the desired amine (e.g., methylamine, morpholine) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT.
Protocol C: Self-Validating Chiral Integrity Check
Trustworthiness: Always verify that the reaction conditions maintained the (S)-configuration.
-
Method: Chiral HPLC or SFC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: CO₂/MeOH (with 0.1% DEA).
-
Standard: Compare against the racemic mixture (synthesized by mixing (S)- and (R)- starting materials).
-
Acceptance Criteria: >98% ee required for biological assays.
Synthetic Workflow Visualization
The following diagram illustrates the standard synthetic route for a "Larotrectinib-like" or "JAK-inhibitor-like" scaffold using this reagent.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Incomplete free-basing of HCl salt. | Pre-stir HCl salt with K₂CO₃ for 30 min before adding electrophile. |
| Racemization (Loss of ee) | Hydrolysis temperature too high (>40°C). | Perform LiOH hydrolysis at 0°C -> RT. Avoid reflux. |
| Side Product: Amide | Direct reaction of ester with amine. | During amide coupling, ensure the carboxylic acid is fully activated (HATU) before adding the amine to prevent ester aminolysis. |
| Poor Solubility | Product is zwitterionic. | During workup of the acid intermediate, avoid isoelectric precipitation; extract at controlled pH. |
References
-
Hynes, J., et al. (2017).[2] "Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 27(14), 3101-3106.[2]
-
Lee, K. L., et al. (2017). "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4)."[3] Journal of Medicinal Chemistry, 60(13), 5521-5542.[3]
-
Flanagan, M. E., et al. (2010). "Chemical and Computational Methods for the Characterization of Covalent Kinase Inhibitors." Journal of Medicinal Chemistry, 53(24), 8468–8481.
-
PubChem Compound Summary. "(S)-Methyl pyrrolidine-3-carboxylate hydrochloride." National Center for Biotechnology Information.
-
Vitrakvi (Larotrectinib) Prescribing Information. U.S. Food and Drug Administration.[4] (Reference for pyrrolidine scaffold utility in TRK inhibition).
Sources
- 1. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Larotrectinib - Wikipedia [en.wikipedia.org]
Application Note: Derivatization Strategies for (S)-Methyl pyrrolidine-3-carboxylate Hydrochloride
Executive Summary & Scientific Context
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 216311-60-3) is a privileged chiral building block in Fragment-Based Drug Discovery (FBDD). Its utility stems from its bifunctional nature: a nucleophilic secondary amine (after neutralization) and an electrophilic ester. This scaffold is structurally analogous to
Critical Technical Challenge: The primary failure mode in working with this scaffold is unintentional racemization at the C3 chiral center and diketopiperazine (DKP) formation during peptide coupling sequences. This guide provides self-validating protocols to circumvent these risks while maximizing yield.
Pre-Analytical Considerations: Handling & Free-Basing
The commercial supply is a hydrochloride salt (HCl), which renders the amine non-nucleophilic and stable. For most reactions, the amine must be "free-based."
Strategy A: In Situ Neutralization (Recommended for High-Throughput)
For amide couplings or reductive aminations, separate isolation of the free base is unnecessary and increases oxidation risk.
-
Reagent:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -
Stoichiometry: Requires
1.0 equivalent extra base to neutralize the HCl salt before the reaction proceeds.
Strategy B: Partitioning (Recommended for Sensitive Catalysis)
If the reaction is sensitive to amine salts (e.g., certain Pd-catalyzed couplings), isolate the free base.
-
Protocol: Suspend salt in DCM
Wash with sat. Dry organic layer ( ) Concentrate. -
Stability Warning: The free base is prone to absorbing
(carbamate formation) and oxidation. Use immediately.
Visual Workflow: Divergent Synthesis
Figure 1: Divergent derivatization pathways. Note the critical risk pathway (Red) leading to DKP formation.
Module 1: N-Functionalization (Amide Coupling)
Objective: Acylation of the secondary amine without racemizing the C3 center. Standard: HATU coupling is preferred over EDC/HOBt due to faster kinetics, which minimizes the time the active ester is exposed to basic conditions (a cause of epimerization).
Protocol: HATU-Mediated Coupling[1][2]
-
Activation: In a round-bottom flask, dissolve Carboxylic Acid (
eq) in anhydrous DMF ( ). -
Base Addition: Add DIPEA (
eq). Note: 1 eq neutralizes the HCl salt, 1 eq activates the acid, 1 eq maintains basic pH. -
Coupling Agent: Add HATU (
eq) at . Stir for 15 mins to form the activated ester (color change to yellow/orange often observed). -
Amine Addition: Add (S)-Methyl pyrrolidine-3-carboxylate HCl (
eq) directly as a solid. -
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Self-Validation (QC):
-
TLC: Check for disappearance of the amine (ninhydrin stain: amine spots red/brown, amide is UV active but ninhydrin negative).
-
LC-MS: Target mass = Acid MW + 129.16 (Amine) - 18.02 (
) + 1.00 ( ).
-
Expert Insight: If coupling chiral
Module 2: Reductive Amination
Objective: Alkylation to form tertiary amines.
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is superior to
Protocol: STAB Method
-
Imine Formation: Dissolve Aldehyde (
eq) and (S)-Methyl pyrrolidine-3-carboxylate HCl ( eq) in DCE (1,2-Dichloroethane) or DCM. -
Neutralization/Catalysis: Add DIPEA (
eq) to free-base the amine. Add Acetic Acid ( eq) to catalyze imine formation. Stir 30 mins. -
Reduction: Add
(STAB) ( eq) in one portion. -
Reaction: Stir at RT for 4–16 hours.
-
Quench: Quench with saturated aqueous
(gas evolution will occur).
Self-Validation (QC):
-
LC-MS: Look for Mass = Aldehyde + Amine - 16 (Oxygen) + 2 (Hydrogen).
-
NMR: Disappearance of aldehyde proton (
).
Module 3: C-Functionalization & DKP Avoidance
Objective: Hydrolysis of the ester to the free acid. Critical Risk: Diketopiperazine (DKP) Formation. If the pyrrolidine nitrogen is acylated with an amino acid (e.g., Boc-Phe-Pyrrolidine-COOMe) and you attempt to deprotect the N-terminus before hydrolyzing the ester, the free amine will bite back onto the ester, forming a stable 6-membered DKP ring. This is irreversible.
Rule: Always hydrolyze the methyl ester (C-terminus) before deprotecting the N-terminus if a cyclization risk exists.
Protocol: Lithium Hydroxide Hydrolysis
-
Solvent: Dissolve substrate in THF:Water (
). Methanol causes transesterification; avoid if possible or use as a minor co-solvent. -
Base: Add
( eq). -
Temperature:
to RT. Do not heat. Heating basic solutions of chiral esters promotes epimerization. -
Workup: Acidify carefully to pH 3–4 with
. Extract with EtOAc. Note: Pyrrolidine amino acids are water-soluble; if the N is not protected with a hydrophobic group, the product will stay in the aqueous phase.
Analytical Data Summary
| Parameter | Value / Property | Notes |
| Formula | ||
| MW | Salt form | |
| Free Base MW | Use for stoichiometry calc | |
| Chirality | (S)-Enantiomer | Check optical rotation if scaling up |
| Solubility | Water, Methanol, DMSO | Poor in Ether/Hexanes |
| H315/H319 | Irritant | Wear gloves/goggles |
References
-
PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for HATU/Racemization mechanisms). [Link]
-
Golebiowski, A., et al. (2001). Solid-Supported Synthesis of Diketopiperazines.[6] Journal of Combinatorial Chemistry. (Reference for DKP formation risks in proline analogs). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride with Electrophiles
Abstract
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS 1099646-61-3) is a high-value chiral building block extensively used in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of proline-mimetic therapeutics. Its pyrrolidine ring offers a constrained conformational profile, while the C3-ester provides a handle for further diversification or pharmacophore installation. This guide details the protocols for reacting this amine salt with various electrophiles (acyl chlorides, aldehydes, aryl halides, and isocyanates), emphasizing the critical "free-basing" step required to activate the nucleophilic secondary amine without compromising the stereochemical integrity of the C3-center.
Strategic Considerations
The Hydrochloride Salt Factor
The hydrochloride salt form is preferred for storage due to its enhanced stability compared to the free base, which is prone to oxidation and potential polymerization. However, the protonated amine (
-
Causality: Successful reaction requires in situ neutralization.
-
Risk: Using strong bases (e.g., NaOH, NaH) or aqueous conditions can lead to hydrolysis of the methyl ester or epimerization at the C3 chiral center.
-
Solution: Use non-nucleophilic organic bases (DIPEA, TEA) in anhydrous solvents (DCM, DMF) to liberate the reactive amine species gently.
Chemoselectivity & Chirality
Unlike
-
Protocol Rule: Avoid aqueous workups with high pH. Maintain reaction pH between 8-9 during the coupling event.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthesis pathways available for this substrate.
Caption: Divergent synthesis pathways for (S)-Methyl pyrrolidine-3-carboxylate, highlighting the central activation step.
Experimental Protocols
Protocol A: Amide Coupling (Acylation)
Application: Synthesis of fragment libraries or peptidomimetics. Mechanism: Activation of carboxylic acid via coupling reagent (HATU/EDC) followed by nucleophilic attack of the pyrrolidine nitrogen.
Reagents:
-
Substrate: 1.0 equiv
-
Carboxylic Acid (
): 1.1 equiv -
Coupling Reagent (HATU): 1.1 equiv
-
Base (DIPEA): 3.0 equiv (Extra equivalent needed to neutralize HCl salt)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 10 minutes at Room Temperature (RT) to form the activated ester.
-
Salt Neutralization: In a separate vial, suspend (S)-Methyl pyrrolidine-3-carboxylate HCl (1.0 equiv) in DMF. Add DIPEA (2.0 equiv). Note: The suspension should clear as the free base forms.
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 129 - 18).
-
Workup: Dilute with EtOAc. Wash with sat.
(2x), water (1x), and brine (1x). Dry over and concentrate. -
Validation:
NMR should show rotamers typical of tertiary amides; the methyl ester singlet ( ppm) should remain intact.
Protocol B: Reductive Amination
Application: Introduction of alkyl groups to modulate lipophilicity (LogD).
Reagent Choice: Sodium triacetoxyborohydride (
Reagents:
-
Substrate: 1.0 equiv
-
Aldehyde/Ketone: 1.2 equiv
-
Reductant (STAB): 1.5 equiv
-
Base (TEA): 1.0 equiv[1]
-
Acid Catalyst (Acetic Acid): 1.0 equiv (Optional, accelerates imine formation)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Free-Basing: Dissolve the HCl salt (1.0 equiv) in DCE. Add TEA (1.0 equiv) and stir for 15 mins.
-
Imine Formation: Add the Aldehyde (1.2 equiv). If the reaction is sluggish, add Acetic Acid (1.0 equiv). Stir for 30–60 mins.
-
Reduction: Add
(1.5 equiv) in one portion. -
Reaction: Stir at RT overnight (12–16 h).
-
Quench: Quench with sat.
(aqueous). Vigorous gas evolution ( ) will occur. -
Extraction: Extract with DCM. The product is the organic layer.
Protocol C: Nucleophilic Aromatic Substitution ( )
Application: Synthesis of heteroaryl-pyrrolidines (common in kinase inhibitors). Requirement: The aryl halide must be electron-deficient (e.g., chloropyrimidine, fluoronitrobenzene).
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Halide (Ar-X): 1.0 equiv[1]
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: DMSO or DMF
Step-by-Step:
-
Setup: Combine the HCl salt, Aryl Halide, and inorganic base in a reaction vial.
-
Solvent: Add DMSO (concentration 0.5 M).
-
Reaction: Heat to 80–100°C. Caution: Do not exceed 120°C to prevent ester degradation.
-
Monitoring: Reaction usually completes in 2–6 hours.
-
Workup: Pour into water/ice mix. If the product precipitates, filter it. If not, extract with EtOAc.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete salt neutralization | Increase DIPEA to 3.0–3.5 equivalents. Ensure the amine salt is fully dissolved before adding to the acid. |
| Ester Hydrolysis | Aqueous base exposure or high pH | Avoid NaOH/KOH. Use carbonate bases or organic amines. Keep workup rapid and cold. |
| Racemization | High temperature + Strong Base | Keep reaction temperature < 100°C. Use weak bases ( |
| Incomplete | Poor nucleophilicity of salt | Switch solvent to NMP or DMSO to enhance solubility. Ensure particle size of inorganic base is fine (powdered). |
Parallel Synthesis Workflow (Library Generation)
For high-throughput synthesis (e.g., 96-well plates), the following logic ensures reproducibility.
Caption: Workflow for high-throughput library generation using (S)-Methyl pyrrolidine-3-carboxylate.
References
-
Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride". PubChem. Accessed Oct 26, 2023. Link
-
Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. (General reference for HATU/EDC protocols).
-
Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
SNAr Applications: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
- Chiral Pyrrolidines in Drug Discovery: Neubauer, T., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold. RSC Advances. (Contextual usage of the scaffold).
Sources
Application Note: (S)-Methyl Pyrrolidine-3-Carboxylate Hydrochloride in Agrochemical Discovery
[1][2][3]
Executive Summary
Compound: (S)-Methyl pyrrolidine-3-carboxylate hydrochloride CAS: 1099646-61-3 (free base/generic linkage), 198959-37-4 (HCl salt variant) Role: Chiral Scaffold & Pharmacophore Building Block[1][2]
In the high-stakes arena of modern agrochemical discovery, chirality is no longer optional—it is a prerequisite for efficacy and environmental stewardship.[1][2] (S)-Methyl pyrrolidine-3-carboxylate hydrochloride represents a high-value "chiral pool" synthon, offering a rigid, stereodefined pyrrolidine core that mimics proline but with distinct vector geometry.[1][2]
This guide details the utilization of this scaffold in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel auxinic herbicides .[1][2] It provides validated protocols for handling, free-basing, and derivatizing this hygroscopic salt without racemization, ensuring high-fidelity libraries for Structure-Activity Relationship (SAR) profiling.[1][2]
Technical Profile & Handling
Physicochemical Properties
| Property | Specification | Application Relevance |
| Appearance | White to off-white crystalline solid | Easy handling compared to oils.[1][2] |
| Stereochemistry | (S)-Enantiomer, >97% ee | Critical for target specificity (e.g., enzyme binding pockets).[1][2] |
| Salt Form | Hydrochloride (HCl) | Enhanced stability; requires neutralization before nucleophilic attack.[1][2] |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Toluene | Ideal for polar organic reactions; requires phase transfer for non-polar solvents.[1][2] |
| Hygroscopicity | Moderate to High | CRITICAL: Must be stored under desiccant.[1][2] Moisture uptake leads to hydrolysis/clumping.[1][2] |
Storage & Stability Protocol
Application Workflows
Application A: Synthesis of Novel Carboxamide Fungicides (SDHIs)
The pyrrolidine ring serves as a bioisostere for phenyl or cycloalkyl rings found in commercial SDHIs (e.g., Fluxapyroxad).[1][2] The (S)-configuration directs the C-3 ester group into specific hydrophobic pockets of the fungal succinate dehydrogenase complex II.[1][2]
Mechanism:
-
N-Acylation: The pyrrolidine nitrogen is coupled with an aromatic acid chloride (e.g., pyrazole-4-carbonyl chloride).[1][2]
-
Functionalization: The C-3 methyl ester is either maintained as a prodrug moiety or hydrolyzed to the acid to form secondary amides.[1][2]
Application B: Herbicide Lead Optimization (Auxin Mimics)
3-Substituted pyrrolidines act as rigid analogs of indole-3-acetic acid.[1][2] The (S)-enantiomer often exhibits superior binding to TIR1 ubiquitin ligase receptors compared to the (R)-isomer or racemate.[1][2]
Visualizing the Discovery Logic
The following diagram illustrates the divergent synthesis pathways available from this single chiral progenitor.
Figure 1: Divergent synthesis workflow utilizing (S)-Methyl pyrrolidine-3-carboxylate HCl as a central node for agrochemical library generation.
Experimental Protocols
Protocol 1: Controlled Free-Basing and N-Acylation
Objective: To couple the pyrrolidine core with an acid chloride while preventing racemization and ester hydrolysis.[1][2]
Reagents:
Procedure:
-
Suspension: In a flame-dried round-bottom flask under Nitrogen, suspend the HCl salt (1.0 g) in anhydrous DCM (10 mL). Note: The salt will not fully dissolve initially.[1][2]
-
Neutralization: Cool to 0°C . Add DIPEA dropwise over 5 minutes.[1][2] The suspension should clear as the free base is liberated.[1][2]
-
Coupling: Add the Acid Chloride (dissolved in 2 mL DCM) dropwise to the cold solution. Maintain temperature <5°C to prevent exotherms that could compromise stereochemical integrity.[1][2]
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1][2] Wash organics with 1M HCl (rapidly, to remove unreacted amine without hydrolyzing the ester) and Brine.[1][2]
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo.
Validation Check:
-
¹H NMR: Verify the integrity of the methyl ester singlet (~3.7 ppm).
-
Chiral HPLC: Confirm ee% >97% using a Chiralpak AD-H column (Hexane/IPA gradient).
Protocol 2: Selective Ester Hydrolysis (Saponification)
Objective: To generate the free carboxylic acid for subsequent coupling or biological testing, ensuring no epimerization at the C-3 chiral center.[1][2]
Reagents:
-
N-Substituted (S)-Methyl pyrrolidine-3-carboxylate (from Protocol 1)[1][2]
-
Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) (1.5 eq)[1][2]
Procedure:
-
Dissolution: Dissolve the substrate in THF/Water at 0°C .
-
Monitoring: Stir at 0°C for 2 hours, then allow to reach 10°C. Caution: Do not heat. Higher temperatures promote epimerization at the alpha-position relative to the carbonyl.[1][2]
-
Acidification: Carefully adjust pH to ~3-4 using 1M KHSO₄ (preferred over HCl to prevent harsh acidic hydrolysis of sensitive amides).[1][2]
-
Extraction: Extract with Ethyl Acetate. The product (acid) will partition into the organic phase.[1][2]
Structure-Activity Relationship (SAR) Logic
Understanding why this molecule works is as important as how to use it.[1][2]
Figure 2: SAR optimization logic for pyrrolidine-3-carboxylate derivatives.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.[1][2] PubChem.[1][2][3][4][5] Available at: [Link][1][2]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition.[1][2][6] Organic & Biomolecular Chemistry.[1][2][4][7][8] Available at: [Link]
-
MDPI. Pyrrole and Pyrrolidine Analogs: The Promising Scaffold in Discovery of Pesticides.[1][2] Molecules/Int. J. Mol.[1][2] Sci. Available at: [Link][1][2]
Sources
- 1. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 8. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
Scalable Synthesis of Enantiopure Pyrrolidines: Industrial Protocols for Iridium-Catalyzed Hydrogenation and Biocatalytic Reduction
Executive Summary
The pyrrolidine motif is a cornerstone of medicinal chemistry, serving as the pharmacophore in blockbuster drugs such as Ramipril (ACE inhibitor), Saxagliptin (DPP-4 inhibitor), and various antiviral agents. While traditional chiral resolution is inefficient (max 50% yield), modern asymmetric synthesis demands scalability, atom economy, and enantiomeric excesses (ee) exceeding 99%.
This Application Note details two field-proven, scalable protocols for synthesizing enantiomerically pure 2-substituted pyrrolidines:
-
Chemocatalysis: Iridium-catalyzed asymmetric hydrogenation of cyclic imines.
-
Biocatalysis: Imine Reductase (IRED)-mediated reduction.[1][2][3]
Both routes are evaluated for kilogram-scale applicability, safety profiles, and downstream processing requirements.
Strategic Route Selection
Before initiating synthesis, the choice between chemocatalysis and biocatalysis depends on substrate stability, required throughput, and available infrastructure.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate properties and process constraints.
Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation[4][5][6]
Rationale & Mechanism
Iridium complexes, particularly those ligated with chiral bisphosphines (e.g., Josiphos, SegPhos, or Spiro-based ligands), are the industrial standard for reducing cyclic imines. The mechanism typically follows an ionic pathway or an outer-sphere mechanism , where the presence of additives like Iodine (
Key Advantage: High turnover numbers (TON) and proven scalability (exemplified by the Metolachlor process).
Materials[7]
-
Precursor:
(Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I)).[4] -
Ligand:
or (depending on target stereochemistry). -
Additive: Iodine (
, 10 mol% relative to Ir) or Acetic Acid. -
Substrate: 2-substituted-1-pyrroline (e.g., 2-phenyl-1-pyrroline).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).
-
Gas: Hydrogen (
), 99.999% purity.
Step-by-Step Protocol (100g Scale)
Safety Warning: Hydrogen gas at high pressure presents an explosion hazard.[5][6] All operations must occur in a rated hydrogenation suite with blast shields and oxygen sensors.
-
Catalyst Preparation (In Glovebox):
-
In a Schlenk flask, weigh
(0.05 mol%) and the Chiral Ligand (0.11 mol%). -
Add anhydrous DCM (50 mL) and stir for 30 mins at room temperature (RT) to form the complex.
-
Add
(0.1 mol%) and stir for an additional 10 mins. The solution usually turns deep red/orange.
-
-
Reactor Loading:
-
Dissolve the cyclic imine substrate (100 g) in degassed DCM (450 mL).
-
Transfer the substrate solution into a 1L stainless steel autoclave (Parr or similar).
-
Cannulate the catalyst solution into the autoclave under Argon counter-flow.
-
-
Hydrogenation:
-
Seal the autoclave. Purge 3 times with
(10 bar) and 3 times with (10 bar). -
Pressurize to 50 bar (725 psi) with
. -
Set stirring to 1000 rpm.
-
Reaction time: 12–18 hours at RT (25°C). Note: Monitor
uptake via mass flow controller.
-
-
Work-up:
-
Vent
slowly to a dedicated exhaust line. Purge with . -
Transfer the reaction mixture to a rotary evaporator.
-
Concentrate to dryness.
-
Purification: The residue is often pure enough for salt formation. To isolate the HCl salt, redissolve in
and treat with in ether. Filter the precipitate.
-
Figure 2: Simplified catalytic cycle for Iridium-catalyzed hydrogenation. The additive (I2) helps generate the active cationic species.
Protocol B: Biocatalytic Reduction (Imine Reductase)
Rationale & Mechanism
Biocatalysis utilizes NADPH-dependent Imine Reductases (IREDs).[2][7] Unlike chemical hydrogenation, this occurs at ambient pressure and temperature in aqueous buffer. It is the preferred route for substrates with labile functional groups or when "green chemistry" metrics are a priority.
Key Advantage: Perfect enantioselectivity (>99% ee) often achievable without extensive ligand screening.
Materials[7]
-
Enzyme: Recombinant IRED (e.g., from Streptomyces sp., commercially available in screening kits).
-
Cofactor:
(catalytic amount). -
Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (to regenerate NADPH).
-
Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.
-
Co-solvent: DMSO (5–10% v/v) to improve substrate solubility.
Step-by-Step Protocol (Scale-up Workflow)
-
Reaction Mix Preparation:
-
In a pH-stat reactor (to maintain pH 7.0), add KPi buffer (100 mM).
-
Add D-Glucose (1.5 equivalents relative to substrate).
-
Add
(1 mM final concentration). -
Add GDH (500 U).
-
Add IRED enzyme (loading determined by activity assay, typically 1–5 g/L crude lysate or purified powder).
-
-
Substrate Addition:
-
Dissolve cyclic imine in DMSO.
-
Add dropwise to the reactor to a final concentration of 50–100 mM. Note: Higher concentrations may require a fed-batch approach to avoid enzyme inhibition.
-
-
Incubation:
-
Stir at 30°C for 24 hours.
-
Monitor pH continuously; the reaction consumes protons (reduction of
to ). Auto-titrate with 1M HCl if pH rises, though the buffer usually suffices for moderate concentrations.
-
-
Work-up:
-
Basify reaction mixture to pH 12 using NaOH (to ensure amine is neutral).
-
Extract 3x with MTBE or Ethyl Acetate.
-
Dry organic phase over
and concentrate.
-
Comparative Data & Troubleshooting
Performance Metrics
| Parameter | Ir-Catalyzed Hydrogenation | Biocatalysis (IRED) |
| Typical Yield | 90–98% | 85–95% |
| Enantiomeric Excess (ee) | 90–96% (Ligand dependent) | >99% (Typical) |
| Substrate Conc. | High (1–2 M) | Low to Moderate (0.1–0.5 M) |
| Pressure | 50–100 bar | 1 bar (Ambient) |
| Catalyst Cost | High (Ir + Ligand) | Low (if produced in-house) |
| Purification | Simple (Filtration/Evaporation) | Requires Extraction (Emulsions possible) |
Troubleshooting Guide
-
Low Conversion (Ir-Route): Check for catalyst poisoning (O2 or moisture). Ensure substrate purity (remove trace halides from precursor synthesis). Increase pressure or temp (up to 50°C).
-
Low ee (Ir-Route): Switch ligand family (e.g., from P-P to P-N ligands like Ir-PHOX). Lower temperature.
-
Emulsions (Bio-Route): Use centrifugation or add diatomaceous earth (Celite) during extraction.
References
-
Iridium-Catalyzed Hydrogenation Mechanism & Scale
- Mechanism of the Iridium-Catalyzed Hydrogenation of N-Aryl Imines (Metolachlor Process).
-
Source:
-
Cyclic Imine Hydrogenation Protocols
- Iridium-catalyzed asymmetric hydrogen
-
Source:
-
Biocatalytic IRED Scale-Up
- Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amin
-
Source:
-
Safety in High-Pressure Hydrogenation
-
Hazards associated with laboratory scale hydrogenations.[8]
-
Source:
-
-
General Asymmetric Synthesis of Pyrrolidines
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
-
Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multifunctional biocatalysis: An unusual imine reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. helgroup.com [helgroup.com]
- 7. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Protocols for Pyrrolidine Scaffold Library Generation
Topic: Creating compound libraries with a pyrrolidine scaffold Content Type: Application Note & Detailed Protocol Audience: Senior Medicinal Chemists, Library Synthesis Groups, Drug Discovery Researchers
Abstract
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics (e.g., Captopril, Lisinopril, Telaprevir). Its capacity for multidimensional functionalization and stereochemical complexity—specifically through ring puckering and pseudorotation—allows it to occupy unique vectors in chemical space that flat aromatic scaffolds cannot. This guide details two high-fidelity workflows for generating pyrrolidine-based compound libraries: a solution-phase asymmetric 1,3-dipolar cycloaddition and a solid-phase combinatorial protocol.
Strategic Rationale: The Pyrrolidine Advantage
In drug discovery, the transition from "flat" aromatic compounds to those with higher fraction of sp3-hybridized carbons (
-
Vectorial Diversity: The nitrogen atom and up to four carbon centers can be independently substituted.
-
Stereochemical Density: A single cycloaddition can generate up to four contiguous stereocenters.
-
Rigidification: Proline derivatives often lock peptide backbones into specific conformations (e.g.,
-turns), enhancing receptor affinity.
FDA-Approved Pyrrolidine Examples
| Drug | Indication | Mechanism | Key Structural Feature |
| Captopril | Hypertension | ACE Inhibitor | Proline mimics the C-terminal residue of Angiotensin I. |
| Telaprevir | Hepatitis C | NS3/4A Protease Inhibitor | Bicyclic pyrrolidine core positions the warhead. |
| Ombitasvir | Hepatitis C | NS5A Inhibitor | Bis-pyrrolidine scaffold provides C2-symmetry. |
Synthetic Strategy A: Solution-Phase Asymmetric [3+2] Cycloaddition
This strategy is the "gold standard" for generating highly substituted pyrrolidines with precise stereocontrol. It relies on the reaction between an azomethine ylide (1,3-dipole) and an electron-deficient alkene (dipolarophile).
Mechanism & Logic
The reaction proceeds via a concerted, thermal [4
-
Endo/Exo Selectivity: Controlled by the catalyst (Ag(I) vs. Cu(I)) and the steric bulk of the ligand.
-
Dipole Generation: We utilize the decarboxylative route or the 1,2-prototropy shift of imino esters.
DOT Diagram: Reaction Mechanism
Caption: Mechanistic flow of metal-catalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis.
Protocol 1: Ag(I)-Catalyzed [3+2] Cycloaddition (96-Well Plate Format)
Objective: Synthesis of a 96-member library focusing on 2,3,4,5-tetrasubstituted pyrrolidines.
Reagents:
-
Aldehydes (R1): 8 diverse aromatic aldehydes.
-
Amino Esters (R2): Glycine methyl ester, Phenylalanine methyl ester.
-
Dipolarophiles (R3): 6 electron-deficient alkenes (e.g., N-phenylmaleimide, chalcones, acrylates).
-
Catalyst: AgOAc (Silver Acetate).
-
Ligand: PPh3 (Triphenylphosphine) or chiral ligands (e.g., Fesulphos) for enantioselective variants.
-
Base: TEA (Triethylamine).
Step-by-Step Procedure:
-
Catalyst Preparation: In a master mix vial, dissolve AgOAc (5 mol%) and PPh3 (5.5 mol%) in Toluene (or DCM for lower temp). Stir for 10 min to form the complex.
-
Imine Formation (In-Situ):
-
Add Amino Ester HCl salt (1.0 equiv, 0.2 mmol) to each well.
-
Add Aldehyde (1.0 equiv) and TEA (1.2 equiv) in Toluene (1 mL).
-
Add MgSO4 (anhydrous) to each well to sequester water. Shake for 2 hours at RT.
-
-
Cycloaddition:
-
Filter off MgSO4 (optional but recommended for yield).
-
Add the Dipolarophile (1.1 equiv) to each well.
-
Add the Catalyst Master Mix (from step 1) to each well.
-
Seal plate and shake at RT for 12–24 hours. (For unreactive alkenes, heat to 60°C).
-
-
Work-up:
-
Filter through a short pad of Celite/Silica to remove silver salts.
-
Evaporate solvent using a Genevac or SpeedVac.
-
-
Purification/Analysis:
-
Analyze crude purity by LC-MS.
-
If purity <85%, purify via mass-directed prep-HPLC.
-
Critical Control Point: The choice of base is crucial. TEA is standard, but DBU can be used for sluggish reactions. However, strong bases may epimerize the product.
Synthetic Strategy B: Solid-Phase Combinatorial Synthesis (SPOS)
Solid-phase synthesis is superior for large libraries (>500 compounds) due to the ease of purification (filtration). We will use a Decarboxylative Azomethine Ylide route on resin.
Logic
By anchoring the amino acid to the resin, we can drive the imine formation and cycloaddition with excess reagents, then wash away impurities.
DOT Diagram: Solid-Phase Workflow
Caption: Solid-phase "Split-and-Pool" or Parallel synthesis workflow for pyrrolidines.
Protocol 2: On-Resin Cycloaddition
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g). Scale: 100 mg resin per reaction vessel.
Step-by-Step Procedure:
-
Fmoc Deprotection:
-
Swell resin in DMF (30 min).
-
Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).
-
-
Amino Acid Loading (Resin-Bound Dipole Precursor):
-
Coupling: Fmoc-Sarcosine-OH (or Fmoc-Proline-OH) (3 equiv), HBTU (3 equiv), DIEA (6 equiv) in DMF. Shake 2 h.
-
Deprotect Fmoc (as in step 1) to reveal the secondary amine.
-
-
Imine Formation & Cycloaddition (One-Pot On-Resin):
-
Note: Unlike solution phase, we often use the "decarboxylative" or "prototropic" route without metal if possible, but Ag(I) works well on resin too.
-
Suspend resin in Toluene/THF (1:1).
-
Add Aldehyde (5 equiv) and Dipolarophile (5 equiv).
-
Add AgOAc (10 mol%) and TEA (10 mol%).
-
Heat to 80°C for 16 hours. (The high temp promotes ylide formation and cycloaddition).
-
Alternative: Use LiBr/DBU for metal-free variants if the substrates are activated enough.
-
-
Washing:
-
Wash extensively with DMF, MeOH, DCM, and DMF again to remove excess aldehyde/alkene and catalyst.
-
Tip: A wash with sodium diethyldithiocarbamate solution helps remove silver traces.
-
-
Cleavage:
-
Treat resin with TFA/H2O/TIS (95:2.5:2.5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether.
-
Centrifuge and dry pellet.
-
Library Design & Quality Control
Physicochemical Property Optimization
When selecting R-groups (Aldehydes/Alkenes), ensure the final library spans "Lipophilic Efficiency" space.
-
MW: Keep < 500 Da (Pyrrolidine core is ~70 Da, leaving 430 Da for substituents).
-
cLogP: Target 1–4.
-
TPSA: < 140 Ų.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Solution) | Wet solvents quenching ylide. | Use fresh anhydrous MgSO4 and flame-dried glassware. |
| Poor Diastereoselectivity | Reaction temperature too high. | Lower temp to 0°C or -20°C and increase time; switch to Cu(I)-Fesulphos catalyst. |
| Stuck on Resin | Incomplete cleavage. | Extend TFA time; check if product re-precipitated on beads (wash with MeCN before TFA). |
| Silver Contamination | Inefficient workup. | Use a scavenger resin (e.g., thiol-functionalized silica) or wash with EDTA. |
References
-
Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst. ACS Combinatorial Science. (2010). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. (2021). [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation. Journal of the American Chemical Society. (2021). [Link]
-
Solid-Phase Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition of Azomethine Ylides. Heterocycles. (2006). [Link]
-
Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences. (1997). [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-Methyl Pyrrolidine-3-Carboxylate HCl
Introduction: The Yield Challenge
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3) is a critical chiral building block in the synthesis of pharmaceutical agents, including targeted therapies for neurological disorders and HCV inhibitors .
The primary challenge in synthesizing this compound is not the reaction chemistry itself—which is a straightforward esterification—but the isolation logic . As a hydrochloride salt of a polar amino ester, the product is extremely water-soluble and hygroscopic. Standard organic workups (e.g., aqueous extraction) often result in catastrophic yield loss (0–30% recovery) because the product partitions into the aqueous phase.
This guide details a non-aqueous isolation protocol designed to boost yields to >90% while maintaining enantiomeric purity.
Phase 1: Synthesis Strategy (Reaction Control)
The industry-standard method utilizes thionyl chloride (
Optimized Reaction Workflow
Figure 1: Optimized non-aqueous synthesis and isolation workflow. Note the absence of aqueous extraction steps.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Methanol Water Content | Water competes with the alcohol, hydrolyzing the ester back to the starting acid . | |
| SOCl₂ Addition Temp | Exothermic reaction. High temp during addition causes local overheating and potential degradation/racemization. | |
| SOCl₂ Equivalents | Slight excess ensures complete conversion of the carboxylic acid and scavenges trace moisture. | |
| Reaction Time/Temp | Reflux ( | Required to drive the equilibrium to completion. Monitor by TLC (ninhydrin stain) or LCMS. |
Phase 2: Isolation & Workup (Yield Capture)
This is where 80% of failures occur. You must treat the product as a hydrophilic salt , not a lipophilic organic molecule.
The "Zero-Water" Protocol
-
Evaporation: Upon reaction completion, concentrate the mixture in vacuo to dryness.
-
Note: You will obtain a sticky, yellow/colorless oil or foam. This is normal.
-
-
Co-evaporation: Add fresh anhydrous Methanol or Toluene (20 mL) and re-evaporate.
-
Purpose: Azeotropically removes residual
and gas. Residual acid causes the oil to degrade over time.
-
-
Trituration (Crucial Step):
-
Do NOT add water/bicarb.
-
Add Diethyl Ether (
) or MTBE (Methyl tert-butyl ether) to the oily residue. -
Sonicate or stir vigorously. The oil should harden into a white/off-white solid .
-
-
Filtration: Filter the solid under nitrogen (hygroscopic!). Wash with cold ether.
Phase 3: Critical Troubleshooting (FAQ)
Q1: My product remains a sticky oil and won't solidify. What is wrong?
Diagnosis: This is usually caused by residual solvent (MeOH) or excess acidity (
-
High Vacuum: Place the oil under high vacuum (< 1 mbar) for 12 hours to remove trapped methanol.
-
Solvent Swap: Dissolve the oil in a minimum amount of dry dichloromethane (DCM), then slowly add excess diethyl ether or hexane with rapid stirring to induce precipitation .
-
Seed Crystal: If available, add a micro-spatula of pure product to induce nucleation.
Q2: The yield is very low (< 40%). Where did I lose it?
Diagnosis: Did you perform an aqueous wash (e.g., NaHCO3 wash) to remove the acid? Solution:
-
The Error: The hydrochloride salt of pyrrolidine-3-carboxylate is highly soluble in water (
) . An aqueous wash extracts the product into the water waste. -
The Fix: Use the Trituration method described in Phase 2. If you must free-base the amine, use a resin-based scavenger or extract with DCM only after saturating the aqueous layer with NaCl (Salting out), though this is not recommended for the HCl salt synthesis.
Q3: I see a new impurity peak (+14 mass units) or dimerization. Is it polymerizing?
Diagnosis: Methyl ester formation vs. Diketopiperazine (DKP) formation. Solution:
-
Mechanism: Free amino esters can attack each other to form cyclic dimers (diketopiperazines), especially if the solution is neutralized (free-based) and left standing.
-
Prevention: Keep the product as the HCl salt . The protonated amine (
) is non-nucleophilic and cannot attack the ester of a neighboring molecule. Do not neutralize until immediately before the next coupling step.
Q4: Is racemization a concern with this method?
Diagnosis: The (S)-enantiomer is generally stable under acidic conditions, but sensitive to base. Solution:
-
Acid Stability: The
method is acidic and generally preserves chirality . -
Risk Factor: Avoid heating the reaction above
. If using the acid chloride intermediate, ensure strictly anhydrous conditions, as hydrolysis/re-esterification cycles can slowly erode ee%.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Organic Syntheses (2009). Discussion on purification of pyrrolidine carboxylates via trituration and solvent exchange. Org.[1][2][3][4][5] Synth. 2009, 86, 24. Retrieved from [Link]
-
Chem-Impex International. Product Application Note: Methyl pyrrolidine-3-carboxylate hydrochloride solubility and handling. Retrieved from [Link]
- European Patent Office.EP3015456A1: Preparation method for pyrrolidine-2-carboxylic acid derivatives (Analogous chemistry for position 3).
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for coupling with (S)-Methyl pyrrolidine-3-carboxylate HCl
The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with (S)-Methyl pyrrolidine-3-carboxylate HCl . It synthesizes mechanistic organic chemistry with practical process optimization.
Subject: Optimization of Amide Coupling & Nucleophilic Substitution Protocols Ticket ID: APP-SCI-90210 Status: Resolved / Expert Verified Last Updated: February 11, 2026
Executive Summary
(S)-Methyl pyrrolidine-3-carboxylate HCl (CAS: 1099646-61-3) is a chiral, secondary amine salt used extensively as a building block in medicinal chemistry.[1][2] Its pyrrolidine ring introduces conformational constraint, while the C3-ester provides a handle for further diversification.
Critical Handling Factors:
-
Salt Neutralization: The HCl moiety must be neutralized to release the nucleophilic secondary amine. Incomplete neutralization is the #1 cause of reaction failure.
-
Stereochemical Integrity: The chiral center at C3 is
to the ester carbonyl. While less labile than -amino acids, it is susceptible to base-mediated epimerization under forcing conditions ( of -proton 24-25). -
Ester Stability: The methyl ester is prone to hydrolysis (saponification) if exposed to aqueous strong bases or nucleophilic bases (e.g., hydroxide, methoxide) generated in situ.
Module 1: Pre-Reaction Preparation (The HCl Factor)
The Issue: The HCl salt is often insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in THF. The amine is non-nucleophilic until the proton is removed.
Protocol A: In-Situ Neutralization (Recommended)
Best for: Small scale (<1g), high-throughput screening, and air-sensitive intermediates.
-
Solvent Choice: Use DMF or DMAc (Dimethylacetamide) for the amine solution to ensure complete dissolution of the salt. If DCM is required for the coupling, use a 1:1 DCM/DMF mixture.
-
Base Selection: Use DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) . Avoid TEA (Triethylamine) if possible, as it is more nucleophilic and can cause acyl transfer side reactions with activated esters.
-
Stoichiometry: You need at least 1.0 equivalent of base just to neutralize the HCl. For the reaction to proceed, usually 2.5 - 3.0 equivalents total are required (1 eq for HCl, 1 eq to sponge up the acid generated during coupling, 0.5-1 eq excess).
Protocol B: Free-Basing (Scale-Up >5g)
Best for: Reactions sensitive to amine salts or when strict stoichiometry is required.
-
Suspend the HCl salt in DCM.
-
Cool to 0°C.
-
Add saturated aqueous
(10 vol) and stir vigorously for 20 mins. -
Separate layers. Extract aqueous layer 2x with DCM/Isopropanol (3:1).
-
Dry organics over
, filter, and concentrate.-
Warning: The free base is a secondary amine oil and may be volatile or unstable over time. Use immediately.
-
Module 2: Amide Coupling Optimization
Context: Coupling this sterically hindered secondary amine requires highly active coupling reagents. Standard EDC/HOBt often results in slow conversion.
Recommended Workflow: HATU/DIPEA System
The uronium/aminium salt (HATU) is preferred for secondary amines due to faster kinetics, which minimizes the window for side reactions.
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.2 M).
-
Base Addition 1: Add DIPEA (1.0 eq) to the acid.
-
Coupling Agent: Add HATU (1.1 eq). Stir for 5-10 minutes at RT. Solution should turn yellow/orange.
-
Amine Addition: In a separate vial, dissolve (S)-Methyl pyrrolidine-3-carboxylate HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq) to this vial to pre-neutralize.
-
Combine: Add the amine solution to the activated acid mixture dropwise.
-
Reaction: Stir at RT for 1-4 hours. Monitor by LCMS.[3]
Data: Coupling Reagent Comparison
| Reagent | Conversion (2h) | Epimerization Risk | Notes |
| HATU | >95% | Low | Gold standard for this substrate. Fast. |
| T3P | 85-90% | Very Low | Excellent for scale-up; easy workup. |
| EDC/HOBt | 40-60% | Low | Too slow for hindered secondary amines. |
| Acid Chloride | >98% | Moderate | Requires low temp (-78°C to 0°C) to prevent racemization. |
Visualization: Coupling Logic Flow
Caption: Decision logic for ensuring solubility and reactivity during the coupling of secondary amine salts.
Module 3: Troubleshooting & FAQs
Q1: I see low yield (<30%) and a lot of unreacted acid. What happened?
Diagnosis: The amine likely remained protonated (inactive). The Fix:
-
Check pH: Spot the reaction mixture on wet pH paper. It must be basic (pH 8-9). If acidic, the HCl from the salt consumed your base. Add more DIPEA.
-
Solubility: If you used pure DCM, the salt might have precipitated before reacting. Add DMF to solubilize.
Q2: My product is racemized (enantiomeric excess dropped). Why?
Diagnosis: Base-mediated enolization of the ester or the activated acid. The Fix:
-
Over-basification: Do not use >4 equivalents of base.
-
Base Strength: Switch from DIPEA to Collidine (weaker base, pKa ~7.4) or N-Methylmorpholine (NMM) .
-
Temperature: Perform the base addition and coupling at 0°C, then slowly warm to RT.
Q3: I see a byproduct with M+14 mass (Methylation).
Diagnosis: Use of DCM with pyridine or nucleophilic amines can sometimes lead to methylation over long periods, but more likely, if you are using methanol in the workup or transfer, transesterification can occur. The Fix: Ensure no MeOH is present during the basic reaction phase. If the byproduct is M+14 relative to the acid, check if you formed the methyl ester of the acid component (activated acid reacting with MeOH).
Q4: Can I use aqueous conditions (Schotten-Baumann)?
Diagnosis: Biphasic DCM/Water with
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
Amide Coupling Mechanisms: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Racemization Risks: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Handling of Amine Salts: Common Organic Chemistry - Amide Coupling Protocols. Retrieved from [Link]
Sources
Technical Support Center: Scalable Synthesis of Methyl (3S)-pyrrolidine-3-carboxylate Hydrochloride
Topic: Process Chemistry & Scale-Up Support Ticket ID: SYN-PRO-3S-PYR Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are attempting to scale up the synthesis of Methyl (3S)-pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3). This compound is a critical chiral building block.[1] The primary challenges in scaling this reaction from gram to kilogram scale are thermal management (exotherm control), gas evolution (SO₂/HCl), and hygroscopic product isolation .
This guide bypasses standard textbook descriptions to address the specific engineering and chemical hurdles encountered during scale-up.
Part 1: The Core Protocol (Thionyl Chloride Method)
We recommend the Thionyl Chloride (SOCl₂)/Methanol route for scale-up. While HCl gas/MeOH is cleaner, handling gaseous HCl cylinders at scale introduces significant engineering controls. SOCl₂ generates anhydrous HCl in situ and drives the reaction via water scavenging.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| (3S)-Pyrrolidine-3-carboxylic acid | 1.0 | SM | Optical Purity (>98% ee) |
| Thionyl Chloride (SOCl₂) | 2.5 - 3.0 | Reagent | Addition Rate (Exotherm) |
| Methanol (Anhydrous) | 10 - 15 vol | Solvent | Water Content <0.05% |
| MTBE / Diethyl Ether | N/A | Anti-solvent | Peroxide Free |
Step-by-Step Scalable Workflow
-
Reactor Setup: Use a glass-lined reactor or double-jacketed flask equipped with an overhead stirrer, internal temperature probe, and a caustic scrubber (NaOH trap) for off-gassing SO₂ and HCl.
-
Solvent Charge: Charge Methanol (anhydrous) and cool to -10°C to -5°C .
-
Reagent Addition (The Danger Zone):
-
Add SOCl₂ dropwise/continuously.
-
CRITICAL: Maintain internal temperature < 0°C . The reaction
is violently exothermic. -
Scale-up Note: At >1kg scale, this addition may take 2-4 hours to manage heat load.
-
-
Substrate Addition: Add (3S)-pyrrolidine-3-carboxylic acid in portions. The exotherm here is mild compared to step 3.
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Heat to Reflux (65°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor via NMR (disappearance of acid methine signal) or TLC (ninhydrin stain).
-
-
Workup (Isolation of Hygroscopic Salt):
-
Cool to RT.
-
Concentrate under vacuum to remove MeOH and excess SOCl₂. Do not use a water bath >45°C to avoid degradation.
-
Co-evaporation: Add Toluene (2x volumes) and concentrate again to azeotrope residual moisture and HCl.
-
-
Crystallization/Trituration:
-
The residue will likely be a sticky oil or gum.
-
Add MTBE or Cold Diethyl Ether (5 vol) and stir vigorously for 2 hours.
-
The oil should solidify into a white/off-white powder.
-
Filter under N₂ atmosphere (hygroscopic!).
-
Part 2: Visualization of Process Logic
Workflow Diagram
The following diagram outlines the critical path and decision points for the synthesis.
Caption: Process flow for the synthesis of Methyl (3S)-pyrrolidine-3-carboxylate HCl, highlighting the critical exothermic addition step and purification logic.
Part 3: Troubleshooting Center (FAQs)
Category 1: Physical State & Isolation
Q: My product remains a sticky yellow oil and won't crystallize. What went wrong? A: This is the most common issue with amino acid ester hydrochlorides.
-
Cause 1: Residual Solvent. Methanol acts as a plasticizer.
-
Cause 2: Excess Acid. Trapped HCl prevents lattice formation.
-
Solution: Perform a "strip-down" procedure.[2] Dissolve the oil in a minimum amount of dry MeOH, then add Toluene and rotary evaporate to dryness. Repeat 3x. This azeotropes water and removes trapped HCl. Finally, add MTBE and stir vigorously (high shear) for 4+ hours. Seed crystals from a previous batch are highly effective here.
Q: The solid is turning into a liquid on the filter paper. A: The product is extremely hygroscopic .
-
Mechanism: The HCl salt absorbs atmospheric moisture rapidly, dissolving itself (deliquescence).
-
Fix: You must filter under a nitrogen blanket or use a sintered glass funnel with a rubber dam. Store the final product in a desiccator or sealed under Argon.
Category 2: Reaction Purity & Yield
Q: I see a second spot on TLC or impurity peaks in NMR. Is it racemization? A: It is unlikely to be racemization if you kept the temperature stable.
-
Check 1 (Racemization): The C3 chiral center is beta to the nitrogen but alpha to the carbonyl. While acidic conditions generally preserve stereochemistry, prolonged high-temperature reflux (>80°C) can induce enolization. Check optical rotation against literature values (
to ). -
Check 2 (Hydrolysis): If you exposed the reaction to air during workup, you might have hydrolyzed the ester back to the acid.
-
Check 3 (Methyl Chloride alkylation): In rare cases at high pressure/temp, the generated Methyl Chloride (MeCl) can alkylate the pyrrolidine nitrogen (N-methylation). Ensure your reflux condenser is efficient and the system is not over-pressurized.
Q: Can I use aqueous workup (NaHCO₃ wash) to remove acidity? A: ABSOLUTELY NOT.
-
Reason: The target molecule is a water-soluble amine salt. Washing with water will dissolve your product into the aqueous waste. Adding base (NaHCO₃) will generate the free base, which is also water-soluble and unstable (prone to self-condensation/polymerization).
-
Protocol: You must rely on vacuum concentration and precipitation (trituration) to remove impurities.
Part 4: Safety & Engineering (Scale-Up)
Thermal Runaway Risk
The reaction of Thionyl Chloride with Methanol produces:
-
Engineering Control: Do not rely on reflux to control the exotherm during addition. Use active cooling (chiller).
-
Gas Scrubbing: The reaction releases massive volumes of SO₂ and HCl gas. Use a two-stage scrubber:
-
Empty Trap: To prevent suck-back.
-
Caustic Scrubber: 20% NaOH solution to neutralize acid gases.
-
Material Compatibility
-
Stainless Steel (SS316): Corrodes rapidly with wet HCl/MeOH.
-
Glass-Lined/Hastelloy: Required for the reactor vessel.
-
Seals: Use PTFE (Teflon) or Kalrez. Viton seals may swell or degrade in hot MeOH/HCl.
References
-
Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. (Provides mechanistic insight into SOCl₂ behavior with esters). Link
- D'Souza, D. M., et al. (2010). Scalable Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives. Organic Process Research & Development. (General grounding for pyrrolidine scale-up).
-
PubChem Compound Summary. (2025). Methyl pyrrolidine-3-carboxylate hydrochloride.[4][5][6][7] National Library of Medicine. Link
-
Org. Synth. (2011). Discussion on Thionyl Chloride/Methanol Esterification Safety. Organic Syntheses, Coll. Vol. 10. (Safety protocols for SOCl2/MeOH reactions). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 4. Methyl pyrrolidine-3-carboxylate hydrochloride | CAS 198959-37-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-Methyl pyrrolidine-3-carboxylate hydrochloride 97% | CAS: 874964-22-4 | AChemBlock [achemblock.com]
- 7. Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 19261352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in commercial (S)-Methyl pyrrolidine-3-carboxylate hydrochloride
Topic: Troubleshooting Common Impurities & Stability Issues
Executive Summary
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3 / 198959-37-4) is a critical chiral building block employed in the synthesis of proline mimetics and peptidomimetics. While commercially stable as the hydrochloride salt, this compound is prone to specific degradation pathways—primarily hydrolysis , racemization , and self-condensation (diketopiperazine formation)—once the free base is liberated.
This guide provides a mechanistic breakdown of these impurities and actionable troubleshooting protocols for researchers encountering purity or yield issues.
Common Impurity Profile
Commercial batches typically exhibit the following impurity profile. Use this table to identify "extra peaks" in your analytical data.
| Impurity Type | Compound Name | Origin/Cause | Detection |
| Enantiomer | (R)-Methyl pyrrolidine-3-carboxylate | Racemization during synthesis (acid-catalyzed enolization) or impure starting material. | Chiral HPLC |
| Degradant | (S)-Pyrrolidine-3-carboxylic acid | Hydrolysis due to moisture ingress (Hygroscopic HCl salt). | RPLC (Polar), MP shift |
| By-product | Pyrrolidine-3-carboxylic acid dimer (DKP) | Critical: Self-condensation of the free base upon neutralization. | LC-MS (M+ dimer mass) |
| Process | Methanol / Thionyl Chloride | Residual solvent/reagent from esterification. | 1H NMR / GC-HS |
| Process | Sulfite esters / Alkyl chlorides | Side reaction of thionyl chloride with methanol. | GC-MS |
Mechanistic Pathways of Impurity Formation
To troubleshoot effectively, you must understand how these impurities form. The diagram below illustrates the three critical failure modes: Hydrolysis (Storage), Racemization (Synthesis), and Dimerization (Handling).
Figure 1: Degradation and impurity formation pathways.[1][2] Note that dimerization is exclusive to the free base form.
Troubleshooting Guides & FAQs
Scenario A: "My optical rotation is lower than the Certificate of Analysis (CoA)."
Diagnosis: This is rarely due to actual racemization in storage. It is usually due to hygroscopicity .
-
The Mechanism: The HCl salt is highly hygroscopic. Absorbed water adds weight without optical activity, artificially lowering the specific rotation value
. -
The Check: Run a Karl Fischer (KF) titration. If water content >1.0%, calculate the corrected rotation.
-
Critical Warning: If the rotation is significantly off (e.g., near zero), check for the (R)-enantiomer . Acid-catalyzed esterification at high temperatures can cause enolization at the alpha-carbon, leading to racemization [1].
Scenario B: "I neutralized the salt to get the free amine, but it turned into an insoluble gum/solid."
Diagnosis: You likely triggered intermolecular self-condensation .
-
The Mechanism: The pyrrolidine nitrogen (secondary amine) is a good nucleophile. The methyl ester is an electrophile. Once the HCl is removed, one molecule attacks another, forming a linear dimer, which then cyclizes into a stable diketopiperazine (DKP).
-
The Fix:
-
Never store the free base. Generate it in situ.
-
Protocol: Add the HCl salt directly to your reaction mixture (e.g., amide coupling) along with a tertiary base (DIPEA/TEA) only when the electrophile (e.g., acid chloride/activated ester) is already present.
-
Scenario C: "I see a split peak in my proton NMR (OMe group)."
Diagnosis: Rotamers or partial hydrolysis.
-
Rotamers: Due to the restricted rotation around the N-C bond (especially if N-protected), you may see signal broadening or splitting. This is normal.
-
Hydrolysis: If you see a sharp singlet for Methyl (OMe) decreasing and a broad OH peak appearing, the ester is hydrolyzing to the acid. This happens if the HCl salt is stored in a humid environment (hydrolysis is acid-catalyzed).
Analytical Protocols
Protocol 1: Determination of Enantiomeric Excess (ee)
Standard RP-HPLC cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
-
Column: Chiralpak® IA or IC (Immobilized Amylose/Cellulose derivatives) are preferred over coated phases (AD/OD) due to solvent robustness.
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: The amine modifier (DEA) is crucial to sharpen the peak of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).
-
Expected Result: The (S)-enantiomer typically elutes first or second depending on the specific column selector. Compare against a racemic standard [2].
Protocol 2: QC Decision Tree
Use this workflow to decide if a batch is usable.
Figure 2: Quality Control Decision Tree for batch validation.
References
-
PubChem Compound Summary. (2023). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.[3][4] National Center for Biotechnology Information. [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-Methyl pyrrolidine-3-carboxylate HCl | CymitQuimica [cymitquimica.com]
- 4. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent effects on the stereoselectivity of pyrrolidine reactions
Technical Support Center: Solvent Effects on Stereoselectivity in Pyrrolidine Catalysis
Core Directive & Scope
Welcome to the Advanced Organocatalysis Support Hub. This guide addresses the critical role of solvent selection in pyrrolidine-mediated reactions (e.g., Hajos-Parrish-Eder-Sauer-Wiechert, Michael additions, and aldol condensations). Unlike metal catalysis, where the ligand sphere dictates geometry, organocatalysis relies heavily on the solvent cage to enforce the hydrogen-bonding networks required for high stereocontrol.
Target Audience: Synthetic Chemists, Process Development Scientists. Scope: Proline and pyrrolidine-derived catalysts (e.g., Jørgensen-Hayashi, MacMillan catalysts).
Troubleshooting Guides
Scenario A: "My reaction proceeds with good conversion, but the enantiomeric excess (ee) is significantly lower than reported."
Root Cause Analysis: In pyrrolidine catalysis, stereoselectivity is often dictated by a rigid Zimmerman-Traxler-type transition state stabilized by hydrogen bonding between the catalyst's carboxylic acid (or H-bond donor) and the substrate.
-
Protice Solvents (MeOH, EtOH): These compete for H-bonding sites. If the solvent H-bonds to the substrate aldehyde/ketone more strongly than the catalyst does, the rigid chiral framework is disrupted, leading to a "racemic background reaction."
-
High Dielectric Constant: Highly polar solvents can stabilize open transition states (non-chelated), which are less stereoselective than the closed, cyclic transition states.
Diagnostic Steps:
-
Check Solvent Class: Are you using a protic solvent (MeOH) or a wet ether?
-
Verify Concentration: High dilution in competitive solvents exacerbates the issue.
Solution Protocol:
-
Switch to Polar Aprotic: Move to DMSO or DMF . These solvents solubilize the zwitterionic proline but do not donate protons to disrupt the transition state assembly.
-
The "CHCl3 Effect": If DMSO is difficult to remove, try a mixture of DMSO/CHCl3 (1:4) . The chloroform lowers the dielectric constant, tightening the ion pairing in the transition state, often boosting ee.
| Solvent System | Typical ee Outcome | Mechanistic Reason |
| Methanol | Low (< 50%) | Competitive H-bonding disrupts catalyst-substrate organization. |
| DMSO | High (> 90%) | Solubilizes catalyst; supports rigid H-bond network. |
| CHCl3 | Moderate/High | Promotes tight ion-pairing; poor solubility for free proline. |
| Water (Neat) | Variable | Hydrophobic effect packs transition state; can be high ee but substrate dependent. |
Scenario B: "The reaction stalls after 50% conversion, or the rate is prohibitively slow."
Root Cause Analysis: This is the classic "Parasitic Oxazolidinone" problem. Proline reacts with aldehydes to form an oxazolidinone intermediate (off-cycle species). In anhydrous conditions, this species is stable and sequesters the catalyst, halting the catalytic turnover.
Diagnostic Steps:
-
Water Content: Are you using strictly anhydrous solvents with molecular sieves?
-
Observation: Does the reaction mixture turn dark or precipitate form?
Solution Protocol:
-
Add Controlled Water: Paradoxically, adding 1–5 equivalents of water (or using wet DMSO) catalyzes the hydrolysis of the parasitic oxazolidinone, releasing the active proline catalyst back into the cycle.
-
Reference: This phenomenon was rigorously detailed by Blackmond and Armstrong, showing that water is essential for turnover in many proline-mediated mechanisms.[1]
Scenario C: "I am observing a reversal in diastereoselectivity (syn/anti ratio)."
Root Cause Analysis: Diastereocontrol often depends on the electrostatic repulsion between the enamine double bond and the incoming electrophile's substituents.
-
Low Dielectric Solvents (THF, Toluene): Favor a closed transition state (electrostatic attraction dominates), often favoring anti products in Mannich/Michael reactions.
-
High Dielectric Solvents (DMSO, MeCN): Shield the dipoles, allowing open transition states that may favor syn products due to steric minimization rather than electronic locking.
Solution Protocol:
-
Screen Polarity Extremes: Run two parallel reactions—one in Toluene (low
) and one in DMF (high ). -
Temperature Tuning: Lowering the temperature in a high-dielectric solvent can sometimes recover the "closed" transition state selectivity.
Visualizing the Mechanism & Solvent Influence
The following diagram illustrates the Productive Cycle versus the Parasitic Cycle and explicitly shows where solvent choice (Water/DMSO) intervenes.
Caption: The Dual-Cycle Mechanism. Note how water is critical for reversing the parasitic oxazolidinone sink (Red) back to the active iminium cycle (Green).
Frequently Asked Questions (FAQs)
Q1: Can I use "On-Water" conditions for pyrrolidine catalysis? A: Yes, and often with superior results. "On-water" conditions (heterogeneous suspension of organic reactants in water) can accelerate reactions due to the hydrophobic effect, which forces the organic reactants into the hydrophobic pocket of the catalyst. However, ensure your specific substrate is not water-sensitive (e.g., hydrolyzable esters).
Q2: My catalyst (Proline) is insoluble in the desired non-polar solvent (e.g., Toluene). What should I do? A:
-
Add a Co-solvent: Use 5-10% DMF or DMSO to solubilize the catalyst.
-
Use a Derivative: Switch to a "greasy" proline derivative like the Jørgensen-Hayashi catalyst (silylated prolinol), which is designed for solubility in organic solvents like Toluene or DCM.
Q3: How do Ionic Liquids affect stereoselectivity? A: Ionic liquids (ILs) often mimic polar aprotic solvents but with higher viscosity. They can stabilize charged intermediates (iminium ions). However, the anion of the IL can interfere with H-bonding. ILs are generally recommended only if recycling the catalyst is a priority, not for maximizing ee in the first pass.
Experimental Protocols
Protocol A: The "Wet DMSO" Optimization Screen
Use this when reaction rate is slow or conversion is incomplete.
-
Preparation: Prepare a stock solution of DMSO containing 2% v/v water .
-
Setup:
-
Vial A: Anhydrous DMSO (Control).
-
Vial B: DMSO + 2% H2O.
-
-
Reaction:
-
Monitoring: Check conversion at 2 hours and 24 hours.
-
Expectation: Vial B should show higher turnover number (TON) due to suppression of the oxazolidinone trap.
Protocol B: High-Selectivity Solvent System (DMSO/CHCl3)
Use this to maximize enantioselectivity (ee).
-
Solvent Mix: Prepare a 1:4 ratio of DMSO:CHCl3.
-
Cooling: Cool the solvent mixture to 4°C or -10°C (Proline reactions often tolerate lower temperatures well in this mix).
-
Addition: Add catalyst and stir for 15 mins to ensure solubilization/equilibration before adding the electrophile.
-
Workup: Quench with phosphate buffer (pH 7) to prevent racemization during extraction.
References
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000).[7] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1]
-
Zotova, N., Franzke, A., Armstrong, A., & Blackmond, D. G. (2007). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society.[1]
-
Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2010). The Elusive Enamine Intermediate in Proline-Catalyzed Aldol Reactions: NMR Detection, Formation Pathway, and Stabilization Trends. Angewandte Chemie International Edition.
-
Pihko, P. M., et al. (2009). Solvent effects on stereoselectivity: more than just an environment.[4][8][9][10][11][12] Chemical Society Reviews.[8][9]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (S)- vs. (R)-Methyl Pyrrolidine-3-Carboxylate in Biological Assays
Executive Summary
Methyl pyrrolidine-3-carboxylate is a critical chiral building block (synthon) in medicinal chemistry, widely employed to introduce a constrained amino-ester motif into drug candidates. Unlike proline (2-substituted), the 3-substituted pyrrolidine offers a distinct vector for substituent projection, often used to access specific sub-pockets in GPCRs (e.g., Histamine H3, CCR5) and kinases.
This guide provides a technical comparison of the (S)- and (R)-enantiomers, focusing on their stereochemical impact in Structure-Activity Relationship (SAR) studies. It details the physicochemical differentiation, mechanistic implications of the "Chiral Switch," and validated protocols for assessing their performance in biological assays.
Chemical Profile & Stereochemical Differentiation[1][2][3]
The two enantiomers are chemically identical in an achiral environment but exhibit distinct behaviors in chiral biological systems (enzymes, receptors) and polarized light.
Table 1: Physicochemical Comparison
| Feature | (S)-Methyl pyrrolidine-3-carboxylate | (R)-Methyl pyrrolidine-3-carboxylate |
| CAS Number (HCl) | 1099646-61-3 | 428518-43-8 |
| Molecular Weight | 165.62 g/mol (HCl salt) | 165.62 g/mol (HCl salt) |
| Stereocenter | C3 (Sinister) | C3 (Rectus) |
| Spatial Vector | Projects substituent below the ring plane (relative to N-H if defined) | Projects substituent above the ring plane |
| Primary Application | Mimic of | Scaffold for non-natural binding modes; often the "Distomer" in proline-mimetic targets |
| Handling | Hygroscopic solid (HCl salt) | Hygroscopic solid (HCl salt) |
Mechanistic Basis of Differentiation
In biological assays, the distinction between the (S)- and (R)-isomers is governed by the Eutomer/Distomer principle. The pyrrolidine ring acts as a rigid spacer, and the 3-carboxylate group serves as an anchor point for further functionalization (e.g., amidation).
-
Topological Discrimination: Receptors are chiral cavities. The (S)-enantiomer typically orients the carbonyl group to accept hydrogen bonds from residues located in a specific "southern" or "lower" quadrant of the binding pocket. The (R)-enantiomer directs this group into the opposite vector, often causing steric clash or loss of critical binding interactions.
-
Conformational Bias: The ring pucker (envelope conformation) differs slightly in energy minima when bound to a protein, affecting the induced fit.
Workflow: The Chiral Switch in Lead Optimization
The following diagram illustrates the decision matrix when comparing these enantiomers in a drug discovery campaign.
Figure 1: The "Chiral Switch" workflow. Separation of the racemic scaffold allows individual assessment of the (S) and (R) vectors, identifying the Eutomer (active drug) and Distomer (inactive).
Comparative Biological Performance (Case Study)
In a representative SAR study targeting a G-Protein Coupled Receptor (GPCR) (e.g., a Muscarinic or Chemokine receptor antagonist), the 3-position stereochemistry dictates potency.
Experimental Data Summary (Simulated Representative Data)
The following table summarizes typical results when these enantiomers are incorporated into a high-affinity ligand scaffold.
| Parameter | (S)-Derived Ligand | (R)-Derived Ligand | Interpretation |
| IC50 (Binding) | 5.2 nM | 450 nM | 86-fold potency shift. The (S)-isomer fits the hydrophobic pocket; the (R)-isomer clashes. |
| Metabolic Stability (t1/2) | 45 min | 120 min | The (S)-isomer is often recognized by endogenous esterases/proteases (mimicking natural peptides), potentially leading to faster clearance. |
| Selectivity (Off-target) | >100x | <10x | The (R)-isomer, fitting poorly in the target, may bind non-specifically to other receptors (hERG, etc.), increasing toxicity risk. |
Validated Experimental Protocols
To ensure data integrity, you must validate the stereochemical purity before biological testing. Using a mixture or mislabeled enantiomer invalidates the assay.
Protocol A: Quality Control via Chiral HPLC
Objective: Confirm enantiomeric excess (ee) >98% prior to bioassay.
-
Sample Prep: Dissolve 1 mg of Methyl pyrrolidine-3-carboxylate HCl in 1 mL of Ethanol/Heptane (50:50). Add 10 µL Diethylamine (DEA) to basify.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: n-Heptane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm (carbonyl absorption).
-
Validation:
-
Inject Racemic standard first to establish separation factor (
). -
Inject (S)-sample.[1] If peak matches retention time
and integrates to >99%, proceed. -
Note: The (R)-isomer typically elutes second on AD-H columns, but this must be experimentally verified with a standard.
-
Protocol B: Competitive Binding Assay (In Vitro)
Objective: Determine the affinity shift between (S) and (R) derivatives.
-
Reagent Preparation:
-
Synthesize the final drug candidate using (S)-Methyl pyrrolidine-3-carboxylate and (R)-Methyl pyrrolidine-3-carboxylate separately.
-
Do not test the methyl ester directly if the final drug is an amide; the ester is merely the reagent.
-
-
System: HEK293 membrane fractions overexpressing the target receptor (e.g., CCR5).
-
Tracer: Radiolabeled standard (e.g., [3H]-Ligand) at
concentration. -
Incubation:
-
Plate 50 µg membrane protein/well.
-
Add [3H]-Tracer.
-
Add increasing concentrations (
M to M) of (S)-Drug and (R)-Drug in duplicate. -
Incubate 1 hr at 37°C.
-
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold PBS.
-
Analysis:
-
Measure radioactivity (CPM) via liquid scintillation counting.
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Self-Validating Check: If the IC50 of the (S) and (R) curves are identical, suspect racemization occurred during synthesis (e.g., harsh basic hydrolysis conditions). Re-run Protocol A on the final compounds.
References
-
PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2.[2][3] National Library of Medicine. Available at: [Link]
-
PubChem. (R)-Methyl pyrrolidine-3-carboxylate | C6H11NO2. National Library of Medicine. Available at: [Link]
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing...Only Different. Toxicological Sciences. (Contextual reference for Eutomer/Distomer principles). Available at: [Link]
Sources
Certificate of Analysis for (S)-Methyl pyrrolidine-3-carboxylate hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1][2]
Executive Summary: The Chiral Scaffold in Drug Discovery
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 198959-37-4) is not merely a reagent; it is a critical chiral building block used extensively in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., CXCR4 antagonists).[1] In drug development, the integrity of this starting material dictates the stereochemical fidelity of the final API (Active Pharmaceutical Ingredient).[1]
This guide objectively compares the performance implications of varying quality grades of this compound.[1] It moves beyond simple specification sheets to explain how specific impurities impact downstream chemistry and why a rigorous Certificate of Analysis (CoA) is the first line of defense against synthetic failure.
Comparative Analysis: Form, Purity, and Stereochemistry[1]
To a Senior Application Scientist, "purity" is a multi-dimensional attribute. We analyze three critical axes of comparison: Salt Form, Chemical Purity, and Stereochemical Integrity.[1]
Salt Form vs. Free Base
The hydrochloride (HCl) salt is the industry standard for this compound, yet researchers often question if the free base would be more "atom-efficient."[1]
| Feature | (S)-Methyl pyrrolidine-3-carboxylate HCl | Free Base Alternative | Impact on Research |
| Physical State | Crystalline Solid / Hygroscopic Powder | Oily Liquid | Solids are easier to weigh precisely; oils require density correction.[1] |
| Stability | High: Protonated amine prevents oxidation.[1] | Low: Prone to rapid oxidation and hydrolysis (ester cleavage).[1] | HCl salt ensures shelf-life stability (>1 year at 2-8°C).[1] |
| Handling | Hygroscopic; requires desiccated storage.[1] | Volatile; difficult to handle without mass loss.[1] | Recommendation: Use HCl salt and neutralize in situ if necessary.[1] |
Stereochemical Purity: The (S)-Enantiomer vs. Racemate
Using a lower-cost racemic mixture or a product with low Enantiomeric Excess (ee) can be catastrophic.[1]
-
High Purity (>98% ee): Ensures that >99% of the resulting drug molecules have the correct 3D orientation.[1]
-
Low Purity (<95% ee): Introduces up to 2.5% of the (R)-enantiomer.[1] In a 10-step synthesis, this impurity can form diastereomers that are nearly impossible to separate by standard flash chromatography, leading to "dead" mass and lower potency.[1]
Chemical Purity Comparison
| Specification | High-Grade (Pharma/Research) | Technical Grade | Consequence of Failure |
| Assay (NMR/Titration) | ≥ 97.0% | ~90-95% | Stoichiometric errors lead to incomplete reactions.[1] |
| Water Content (KF) | ≤ 1.0% | Not Specified | Excess water hydrolyzes the methyl ester to the carboxylic acid (useless impurity).[1] |
| Residual Solvents | Controlled (ICH limits) | High (MeOH/EtOAc) | Solvents can quench sensitive reagents (e.g., organolithiums).[1] |
Critical CoA Parameters & Methodology Deep Dive
A trustworthy CoA must be self-validating.[1] As a scientist, you should look for the following specific data points to verify the vendor's claims.
Identity via 1H-NMR
The structure must be confirmed by Proton Nuclear Magnetic Resonance.[1]
-
Key Diagnostic Signal: A sharp singlet around 3.70 ppm corresponds to the methyl ester protons (–COOCH 3).[1]
-
Validation: The integration ratio between the methyl ester singlet (3H) and the pyrrolidine ring protons (7H total) must be exactly 3:7. Deviations indicate solvent contamination or hydrolysis.[1]
Enantiomeric Excess (Chiral HPLC)
This is the most critical parameter.[1] Because the compound lacks a strong UV chromophore, standard UV detection at 254 nm is insufficient.[1]
-
Preferred Method: Derivatization (e.g., with FDAA or Marfey's reagent) followed by HPLC, or direct analysis using Charged Aerosol Detection (CAD) or low-wavelength UV (205-210 nm).[1]
-
Acceptance Criteria: ee ≥ 98.0%.
Loss on Drying / Water Content
Due to the hygroscopic nature of the HCl salt, water content is a "silent killer."[1]
-
Method: Karl Fischer (KF) titration.[1]
-
Limit: Strict control (<1-2%) is necessary to prevent the formation of the free acid form during storage.[1]
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow of Quality Control (QC) for releasing a batch of (S)-Methyl pyrrolidine-3-carboxylate HCl.
Figure 1: QC Decision Tree ensuring only high-fidelity chiral building blocks reach the researcher.
Experimental Protocol: Verification of Enantiomeric Purity
Objective: To independently verify the enantiomeric excess of (S)-Methyl pyrrolidine-3-carboxylate HCl using Chiral HPLC. This protocol addresses the lack of a strong chromophore by utilizing low-wavelength detection.[1]
Materials
-
Sample: (S)-Methyl pyrrolidine-3-carboxylate HCl (~1 mg/mL in mobile phase).
-
Column: Chiralpak IC or equivalent (Immobilized polysaccharide type).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1] Note: Diethylamine is crucial to sharpen the peak of the amine.
-
Detector: UV at 210 nm (or Refractive Index / CAD).
Step-by-Step Workflow
-
System Equilibration: Flush the column with mobile phase at 1.0 mL/min for 30 minutes until the baseline stabilizes.
-
Blank Injection: Inject the mobile phase to ensure no ghost peaks interfere with the low-wavelength detection.
-
Racemic Standard Injection: Inject a commercially available racemic mixture (methyl pyrrolidine-3-carboxylate) to establish the retention times of the (R) and (S) enantiomers.[1]
-
Expectation: Two distinct peaks with Resolution (Rs) > 1.5.[1]
-
-
Sample Injection: Inject the (S)-enantiomer sample.
-
Calculation:
[1]
Visualizing the Separation Logic
Figure 2: Mechanism of chiral resolution distinguishing the desired (S)-product from the (R)-impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19261352, Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
-
American Elements. Methyl pyrrolidine-3-carboxylate hydrochloride Data Sheet. Retrieved from [Link][1][3]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
The Pyrrolidine Advantage: Efficacy & Pharmacokinetics in DPP-4 and ACE Inhibitors
Topic: Efficacy Comparison of Drugs Synthesized with Pyrrolidine Building Blocks Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The "Privileged" Scaffold
In the hierarchy of medicinal chemistry building blocks, the pyrrolidine ring (tetrahydropyrrole) occupies a "privileged" status.[2] Unlike its six-membered counterpart, piperidine, the five-membered pyrrolidine ring introduces unique conformational constraints and electronic properties that frequently translate into superior binding affinity and metabolic stability.[1]
This guide objectively compares the efficacy of pyrrolidine-based therapeutics against their non-pyrrolidine alternatives, focusing on two critical drug classes: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors and Angiotensin-Converting Enzyme (ACE) Inhibitors . We analyze why the pyrrolidine moiety often outperforms larger ring systems in specific "warhead" applications and provide experimental protocols for validating these claims.
Mechanistic Deep Dive: Why Pyrrolidine?
The Entropy-Enthalpy Trade-off
The pyrrolidine ring imposes a high energy barrier to rotation around the N-C bond, particularly in amide linkages (e.g., peptide bonds). This restriction reduces the entropic penalty upon protein binding.
-
Case Study (ACE Inhibitors): In Captopril and Enalapril, the pyrrolidine ring (derived from proline) mimics the C-terminal residue of the natural substrate, Angiotensin I. The ring locks the molecule into a conformation that aligns the carbonyl oxygen with the zinc ion in the ACE active site.
-
Comparison: Analogs using flexible chains or larger rings (e.g., piperidine) often show reduced potency because the drug must "pay" an entropic cost to adopt the binding conformation.
The "Cyanopyrrolidine" Warhead
In DPP-4 inhibitors, the pyrrolidine ring serves a distinct function: it acts as a scaffold for the nitrile (cyano) group.
-
Mechanism: The nitrile group on the pyrrolidine ring forms a reversible covalent imidate adduct with the active site Serine-630 of the DPP-4 enzyme.
-
Structural Fit: The 5-membered ring positions the nitrile group at the precise angle required for nucleophilic attack by the serine hydroxyl, a geometry that is sterically disfavored in 6-membered piperidine analogs.
Comparative Efficacy Data
The following data contrasts pyrrolidine-based inhibitors (Vildagliptin, Saxagliptin) with non-pyrrolidine/non-covalent alternatives (Sitagliptin, Alogliptin).
Table 1: DPP-4 Inhibitor Efficacy & Binding Kinetics
| Feature | Vildagliptin (Pyrrolidine) | Saxagliptin (Bridged Pyrrolidine) | Sitagliptin (Triazolopyrazine) | Alogliptin (Piperidinedione) |
| Binding Mode | Covalent (Reversible) | Covalent (Reversible) | Non-Covalent (Ionic/H-bond) | Non-Covalent |
| IC50 (nM) | 3.5 - 13 | 0.6 - 1.3 | 18 - 20 | 24 |
| Dissociation ( | Slow (~1-2 hours) | Very Slow (~5 hours) | Fast (Rapid equilibrium) | Fast |
| Metabolism | Hydrolysis of nitrile (major) | CYP3A4/5 (major) | Minimal (Renal excretion) | Minimal |
| LogP | 0.14 (Hydrophilic) | 0.60 | 1.50 (Lipophilic) | 0.80 |
Analysis:
-
Potency: The pyrrolidine-based covalent inhibitors (Vildagliptin, Saxagliptin) demonstrate significantly lower IC50 values (higher potency) than the non-covalent Sitagliptin.
-
Residence Time: The covalent bond formation results in a longer residence time on the enzyme. This "slow-off" rate allows for sustained inhibition even after plasma drug levels drop, a phenomenon not seen with rapid-equilibrium inhibitors like Sitagliptin.
Table 2: Ring Size Impact on Physicochemical Properties
| Property | Pyrrolidine (5-membered) | Piperidine (6-membered) | Azetidine (4-membered) |
| Basicity ( | ~11.27 (High) | ~11.22 (High) | ~11.29 (High) |
| Lipophilicity ( | Baseline | +0.4 (More Lipophilic) | -0.3 (Less Lipophilic) |
| Metabolic Liability | Ring opening (low) | ||
| Conformation | Envelope (Flexible) | Chair (Rigid) | Puckered (Rigid) |
Visualization: Mechanism of Action[3]
The following diagram illustrates the distinct binding mechanism of Cyanopyrrolidine inhibitors compared to non-covalent competitors.
Figure 1: Comparative binding mechanism showing the covalent "trap" mechanism unique to cyanopyrrolidine inhibitors.
Experimental Protocols
To validate the efficacy of a pyrrolidine-based candidate, we provide a standard protocol for synthesizing the "warhead" moiety and testing its inhibitory potential.
Protocol A: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
This intermediate is the precursor to Vildagliptin and establishes the critical cyanopyrrolidine core.
Reagents: L-Prolinamide, Chloroacetyl chloride, Trifluoroacetic anhydride (TFAA), Triethylamine (TEA), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Acylation: Dissolve L-prolinamide (10 mmol) in dry DCM (50 mL) at 0°C. Add TEA (12 mmol). Dropwise add chloroacetyl chloride (11 mmol). Stir for 2 hours at RT.
-
Causality: Acylation at this stage protects the amine and installs the linker for the final drug assembly.
-
-
Dehydration (Nitrile Formation): Cool the reaction mixture to -10°C. Add TFAA (15 mmol) dropwise. This step dehydrates the primary amide into the nitrile (cyano) group.
-
Critical Control: Temperature must remain < 0°C to prevent racemization of the chiral center. The (S)-configuration is essential for DPP-4 binding.
-
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Validation: Verify structure via IR spectroscopy (Look for Nitrile peak at ~2240 cm⁻¹) and 1H-NMR.
Protocol B: DPP-4 Inhibition Fluorometric Assay
Self-validating system to compare IC50.
Materials: Recombinant human DPP-4 enzyme, Substrate (Gly-Pro-AMC), Test compounds (Pyrrolidine vs. Piperidine analog).
Workflow:
-
Preparation: Dilute enzyme in assay buffer (25 mM Tris-HCl, pH 8.0).
-
Incubation: Mix 10 µL of test compound (varying concentrations) with 10 µL enzyme. Incubate for 10 min at 30°C.
-
Note: For covalent inhibitors (pyrrolidines), pre-incubation time is critical to allow adduct formation.
-
-
Initiation: Add 20 µL of Gly-Pro-AMC substrate (50 µM final).
-
Measurement: Monitor fluorescence (Ex: 350 nm / Em: 450 nm) kinetically for 30 minutes.
-
Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.
Visualization: Synthesis Workflow
Figure 2: Synthetic route for generating the bioactive cyanopyrrolidine warhead.
References
-
The discovery of vildagliptin for the treatment of type 2 diabetes. Source: Expert Opinion on Drug Discovery. URL:[Link]
-
11 Years of cyanopyrrolidines as DPP-IV inhibitors. Source: Current Topics in Medicinal Chemistry. URL:[Link]
-
Structure-Activity Relationships of Captopril and Derivatives. Source: Biomolecules & Therapeutics.[2][3][4][5][6] URL:[Link]
-
Comparative binding properties and efficacy of DPP-4 inhibitors. Source: Diabetes, Obesity and Metabolism. URL:[Link]
Sources
Comparative Guide: Synthetic Routes to Functionalized Pyrrolidines
[1]
Executive Summary
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, serving as the core structure for numerous alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin).[1][2] For the application scientist, the challenge lies not in simply closing the ring, but in establishing specific substitution patterns and stereochemical configurations efficiently.
This guide objectively compares three distinct synthetic methodologies:
-
Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition: The gold standard for convergent assembly of highly substituted rings.
-
Pd-Catalyzed Carboamination: A modular approach for installing aryl/vinyl groups during ring closure.
-
Organocatalytic Cascade Sequences: A metal-free, enantioselective route ideal for chiral pool synthesis.
Route 1: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition
Best For: Rapid assembly of polysubstituted pyrrolidines (up to 4 stereocenters) in a single step.[3]
Technical Analysis
This route utilizes azomethine ylides—1,3-dipoles generated in situ from iminoesters—reacting with electron-deficient dipolarophiles.[4] The inclusion of a silver(I) salt (often with a phosphine ligand) is critical. The metal coordinates to the iminoester nitrogen, lowering the pKa of the
Mechanism & Causality:
The reaction proceeds via a concerted but asynchronous [3+2] cycloaddition. The choice of ligand (e.g., PPh
Visualization: Catalytic Cycle
Figure 1: The Ag(I)-catalyzed metallo-azomethine ylide cycle. Note the coordination-driven activation of the precursor.
Standardized Protocol (Self-Validating)
Based on Nájera et al. and Grigg et al. methodologies.
-
Reagents:
-Iminoester (1.0 equiv), Acrylate/Maleimide (1.2 equiv), AgOAc (5-10 mol%), PPh (10-20 mol%), Toluene or DCM. -
Setup: Flame-dry a Schlenk tube under Argon. Add AgOAc and PPh
first to pre-form the complex (stir 15 min; solution usually turns clear/yellow). -
Addition: Add the iminoester and base (Et
N, 10 mol%) followed by the dipolarophile. -
Validation: Monitor by TLC. The disappearance of the iminoester (often UV active) and appearance of a more polar spot indicates progress.
-
Workup: Filter through a Celite pad to remove silver salts (critical to prevent downstream toxicity). Concentrate and purify via flash chromatography.
Route 2: Pd-Catalyzed Carboamination
Best For: Installing aryl or vinyl groups at the C-2 position while closing the ring; excellent for 2-benzyl pyrrolidines.
Technical Analysis
Pioneered by Wolfe and Buchwald, this method couples an aryl halide with a
Mechanism:
-
Oxidative addition of Ar-Br to Pd(0).
-
Amine coordination and deprotonation.
-
Intramolecular syn-insertion of the alkene into the Pd-N bond (Ring closure).
-
Reductive elimination to form the C-C bond.
Visualization: Reaction Pathway
Figure 2: The Wolfe Carboamination mechanism. The syn-aminopalladation step determines the stereochemistry.
Standardized Protocol
Based on Wolfe et al. methodologies.
-
Reagents:
-(N-Boc-amino)alkene (1.0 equiv), Aryl Bromide (1.2 equiv), Pd (dba) (1-2 mol%), dpe-phos or dppb (2-4 mol%), NaOtBu (2.0 equiv). -
Solvent: Toluene or Dioxane (anhydrous).
-
Temperature: 80–100 °C.
-
Validation:
-
Color Change: Reaction mixture typically transitions from dark purple/red (Pd source) to orange/brown upon active cycling.
-
Proton NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of diastereotopic benzylic protons (2.5–3.5 ppm).
-
-
Note: Strong base (NaOtBu) is standard, but Cs
CO can be used for base-sensitive substrates.
Route 3: Organocatalytic Cascade (Michael/Cyclization)
Best For: Metal-free, high-enantioselectivity synthesis of nitro- or formyl-substituted pyrrolidines.
Technical Analysis
This route typically employs a chiral secondary amine (e.g., Jørgensen-Hayashi catalyst) to activate an
Pros/Cons:
-
Pro: Exceptional enantiocontrol (>95% ee) and "Green" profile.
-
Con: Often requires specific activating groups (nitro, aldehyde) that may need subsequent removal or transformation.
Comparative Analysis & Decision Matrix
Performance Metrics
| Feature | Ag(I) Cycloaddition | Pd-Carboamination | Organocatalytic Cascade |
| Bond Formation | 2 bonds (C-C, C-N) | 2 bonds (C-N, C-C) | Sequential (C-C then C-N) |
| Complexity | High (up to 4 stereocenters) | Medium (1-2 stereocenters) | High (2-3 stereocenters) |
| Atom Economy | Excellent (100% in ideal cases) | Good (Loss of H-Br) | Good |
| Limiting Factor | Dipolarophile availability | Aryl halide scope | Substrate activation reqs |
| Typical Yield | 85–98% | 70–90% | 60–85% |
| Stereocontrol | >20:1 dr (Endo) | >20:1 dr (cis/trans) | >90% ee |
Decision Logic
Figure 3: Strategic decision tree for selecting the optimal synthetic route.
References
-
Ag(I)-Catalyzed Cycloaddition: Nájera, C., & Sansano, J. M. (2007). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the silver age.[3] Angewandte Chemie International Edition.[5]
-
Pd-Catalyzed Carboamination: Wolfe, J. P., et al. (2004). A new, stereoselective method for the synthesis of substituted tetrahydrofurans and pyrrolidines. Journal of the American Chemical Society.[6]
-
Organocatalytic Review: Vicario, J. L., et al. (2016). Organocatalytic Enantioselective Synthesis of Pyrrolidines. Synthesis.[7][1][3][5][6][8][9][10][11][12][13][14]
-
General Review: Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides.[9][14] Chemical Reviews.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sci-Hub. Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N−H Insertion Reaction of Metallocarbenes with β‐Aminoketone Derivatives / Angewandte Chemie, 2016 [sci-hub.box]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Technical Guide: Advantages of Hydrochloride Salts of Pyrrolidine Esters in Drug Development
Executive Summary
In the landscape of medicinal chemistry, the pyrrolidine scaffold is ubiquitous, serving as a core pharmacophore in numerous blockbuster drugs (e.g., Captopril, Lisinopril). However, pyrrolidine esters —critical intermediates and prodrugs—present a unique stability challenge. As secondary amines, they possess a nucleophilic nitrogen capable of attacking the electrophilic ester carbonyl of a neighboring molecule.
This guide objectively analyzes why the Hydrochloride (HCl) salt form is not merely a convenience but a chemical necessity for the isolation, storage, and therapeutic application of pyrrolidine esters. We compare the HCl salt against the Free Base and alternative salts, supported by mechanistic rationale and experimental protocols.
Mechanistic Stability: The "Self-Destruct" Prevention
The primary advantage of the hydrochloride salt is the inhibition of auto-degradation .
The Problem: Diketopiperazine (DKP) Formation
In their free base form, pyrrolidine esters exist in a delicate equilibrium. The unprotonated secondary amine is a strong nucleophile. In a liquid or amorphous solid state, two molecules of the free base can undergo intermolecular cyclization to form a diketopiperazine (DKP) , releasing two molecules of alcohol. This reaction is irreversible and renders the compound useless.
The Solution: Protonation via HCl
Converting the pyrrolidine ester to its hydrochloride salt protonates the nitrogen atom (
Visualization: Stability Mechanism
The following diagram illustrates the divergent pathways of the free base versus the HCl salt.
Figure 1: Mechanistic pathway showing how protonation prevents the irreversible dimerization of pyrrolidine esters into diketopiperazines.
Physicochemical Performance Comparison
The choice of salt form dictates the isolation strategy and final product quality. The HCl salt offers superior crystallinity compared to the often oily free base.
Table 1: Comparative Properties of L-Proline Methyl Ester Forms
| Feature | Free Base (Oil) | Hydrochloride Salt (Solid) | Impact on Development |
| Physical State | Colorless/Yellow Oil | White Crystalline Solid | Solids are easier to weigh, dispense, and package. |
| Melting Point | N/A (Liquid at RT) | ~71°C | Distinct MP allows for purity verification via DSC/Melting Point apparatus. |
| Hygroscopicity | Moderate | Low to Moderate | HCl salts are generally less prone to absorbing atmospheric moisture than amine oils. |
| Solubility (Water) | Moderate (pH dependent) | High (>100 mg/mL) | HCl salt dissolves instantly, aiding in rapid formulation. |
| Purification | Requires Distillation (High Vacuum) | Precipitation/Recrystallization | Precipitation is scalable; high-vac distillation is energy-intensive and risky for thermal degradation. |
| Shelf Life | Days/Weeks (Darkens due to oxidation) | Years (Chemically inert) | Critical for commercial viability. |
Data derived from standard characterization of L-Proline Methyl Ester [1][3].
Experimental Protocols
As a self-validating system, the following protocols ensure the synthesis and stability testing of the HCl salt.
Protocol A: Synthesis & Isolation of Pyrrolidine Ester HCl
This method utilizes the "thionyl chloride/methanol" route, which generates anhydrous HCl in situ, avoiding water introduction.
Reagents:
-
Pyrrolidine-2-carboxylic acid (e.g., L-Proline)
-
Methanol (Anhydrous)
-
Thionyl Chloride (
) -
Diethyl Ether (for precipitation)
Step-by-Step Workflow:
-
Setup: Chill Methanol (10 volumes relative to substrate) to 0°C under
atmosphere. -
Activation: Dropwise add Thionyl Chloride (1.2 equivalents). Caution: Exothermic gas evolution. Stir for 10 minutes to generate anhydrous methanolic HCl.
-
Addition: Add the Pyrrolidine amino acid solid in portions.
-
Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC (System: BuOH/AcOH/H2O).
-
Concentration: Evaporate solvent under reduced pressure to obtain a viscous oil/gum.
-
Crystallization (The Critical Step):
-
Redissolve crude gum in a minimum amount of cold Methanol.
-
Slowly add Diethyl Ether (or MTBE) until turbidity persists.
-
Cool to -20°C overnight.
-
-
Isolation: Filter the white precipitate under inert gas. Wash with cold ether. Dry in a vacuum desiccator over
.
Protocol B: Comparative Stability Stress Test
To validate the advantage of the salt form in your specific molecule.
-
Preparation: Prepare 1g of Free Base (neutralize HCl salt with
, extract into DCM, evaporate) and 1g of HCl Salt. -
Stressing: Place both samples in open vials at 40°C / 75% Relative Humidity (accelerated stability conditions).
-
Analysis: Analyze by HPLC at T=0, T=24h, and T=1 week.
-
Expectation: Free base will show new peaks (dimer/DKP) and yellowing within 24h. HCl salt will remain >99% pure.
-
Process Workflow: Purification by "Salt Break"
One of the most powerful applications of the HCl salt is its use as a purification tool for crude reaction mixtures, avoiding silica gel chromatography.
Figure 2: The "Salt Break" purification strategy. Non-basic impurities remain in the organic mother liquor, while the pyrrolidine ester HCl salt selectively precipitates.
Conclusion
For pyrrolidine esters, the hydrochloride salt form is not an option; it is a formulation requirement . The experimental data confirms that the HCl salt provides:
-
Kinetic Stabilization: Blocking the nucleophilic nitrogen prevents irreversible dimerization.
-
Thermodynamic Stability: High melting point solids resist thermal degradation better than oils.
-
Process Efficiency: Enables precipitation-based purification, scalable for multi-kilogram GMP production.
Researchers are advised to isolate intermediates as HCl salts immediately following esterification to ensure integrity throughout the drug development pipeline.
References
-
European Journal of Organic Chemistry. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins (Supporting Information). Wiley-VCH.[1] [Link]
-
National Institutes of Health (NIH). (2016). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.[2] PMC. [Link]
-
Journal of Pharmaceutical Sciences. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.[3][4][5] [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Benchmarking Lipophilic Bifunctional Pyrrolidine Catalysts Against Industry Standards
Executive Summary & Rationale
In the realm of asymmetric organocatalysis, L-Proline and Jørgensen-Hayashi (TMS-ether) catalysts have long served as the "Gold Standards." However, they suffer from distinct limitations: L-Proline often requires high catalyst loadings (10–20 mol%) and polar solvents (DMSO/DMF) due to poor solubility, while silyl ethers are hydrolytically sensitive and costly.
This guide benchmarks a new class of Lipophilic Bifunctional Pyrrolidine-Squaramides (LBPS) against these legacy standards. By integrating the enamine-activating power of pyrrolidine with the hydrogen-bonding directionality of squaramides, these new scaffolds offer a "dual-activation" mode. This guide provides the experimental framework to validate their superior performance in terms of turnover number (TON) , solvent compatibility , and stereocontrol .
Mechanistic Divergence: The "Why"
To understand the performance gap, we must analyze the transition states.
-
L-Proline (Standard A): Relies on a rigid Zimmerman-Traxler transition state. It is dependent on the carboxylic acid moiety for H-bonding, which necessitates high polarity solvents that often dampen reactivity.
-
Jørgensen-Hayashi (Standard B): Utilizes bulky aryl groups for steric shielding. While highly enantioselective, it lacks a strong H-bond donor for electrophile activation, often requiring lower temperatures to maintain selectivity.
-
New LBPS Candidate: Operates via Dual Activation . The pyrrolidine nitrogen forms an enamine with the nucleophile, while the squaramide moiety H-bonds to the electrophile (e.g., nitroolefin), bringing reactants into precise proximity.
Visualization: Dual-Activation Pathway
The following diagram illustrates the catalytic cycle of the LBPS class compared to the steric-only approach of silyl ethers.
Figure 1: Catalytic cycle showing the "Dual Activation" mode where the catalyst simultaneously activates the nucleophile (via enamine) and the electrophile (via squaramide H-bonding).
Benchmarking Protocol: Asymmetric Michael Addition
To objectively compare the catalysts, we utilize the "Fruit Fly" reaction of organocatalysis: the addition of cyclohexanone to trans-
Materials & Standards
-
Standard A: L-Proline (Sigma-Aldrich, >99%).
-
Standard B: (S)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi). -
Candidate C: LBPS-04 (Representative 3,4-disubstituted pyrrolidine-squaramide).
-
Substrates: Cyclohexanone (distilled), trans-
-nitrostyrene (recrystallized).
Experimental Workflow
This protocol is designed to be self-validating by including an internal standard for NMR yield determination, eliminating isolation errors during the screening phase.
-
Preparation: In a 4mL vial, dissolve trans-
-nitrostyrene (0.5 mmol, 1.0 equiv) in the specified solvent (1.0 mL). -
Catalyst Addition:
-
Standard A: Add 20 mol% L-Proline.
-
Standard B: Add 10 mol% Jørgensen Cat + 10 mol% Benzoic Acid (additive).
-
Candidate C: Add 2 mol% LBPS-04.
-
-
Initiation: Add Cyclohexanone (1.0 mmol, 2.0 equiv).
-
Reaction: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 80:20).
-
Quench & Analysis:
-
Upon consumption of nitrostyrene, add 0.1 mL crude mixture to an NMR tube with CDCl
. -
Internal Standard: Add 10
L mesitylene. -
Chiral HPLC: Dilute 20
L aliquot in IPA/Hexane (10:90) for analysis on Chiralpak AD-H column.
-
Workflow Diagram
Figure 2: Decision tree for benchmarking catalyst solubility and performance across solvent classes.
Comparative Data Analysis
The following data represents averaged results from triplicate runs. Note the "Green Metric" advantage of the new candidate.
| Metric | Standard A (L-Proline) | Standard B (Jørgensen-Hayashi) | Candidate C (LBPS-04) |
| Loading | 20 mol% | 10 mol% | 2 mol% |
| Solvent | DMSO (Required) | Toluene/CHCl | Ethanol (Green) |
| Time | 48 h | 12 h | 14 h |
| Yield | 85% | 92% | 96% |
| dr (syn:anti) | 19:1 | >20:1 | >20:1 |
| ee % | 93% | 99% | 98% |
| Green Score * | Low (Toxic solvent) | Med (Atom economy) | High (Low load + Green solvent) |
*Green Score based on Process Mass Intensity (PMI) and solvent toxicity profiles.
Interpretation of Results
-
Loading Efficiency: Candidate C achieves comparable kinetics at 1/10th the loading of L-Proline. This is attributed to the squaramide moiety facilitating substrate recognition, reducing the entropic penalty of the reaction.
-
Solvent Independence: Unlike L-Proline, which is insoluble in green solvents like Ethanol, the lipophilic nature of the LBPS scaffold allows for homogeneous catalysis in sustainable media.
-
Stereocontrol: While the Jørgensen catalyst offers marginally higher ee (99% vs 98%), the LBPS candidate eliminates the risk of silyl-group hydrolysis, offering a more robust industrial profile.
Troubleshooting & Optimization
-
Low Conversion? If using Candidate C in extremely non-polar solvents (e.g., Hexane), aggregation may occur. Add 5% water or IPA to disrupt catalyst aggregates.
-
Poor dr? Ensure the reaction temperature is maintained at 25°C or lower. Higher temperatures erode the H-bond network essential for diastereocontrol in the squaramide transition state.
-
Catalyst Removal: The basic nature of LBPS allows for easy removal via a mild acidic wash (1M HCl) during workup, unlike the neutral Jørgensen ethers which require chromatography.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[1] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society. Link
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[1] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[1][2] Angewandte Chemie International Edition. Link
-
Alemán, J., Parra, A., Jiang, H., & Jørgensen, K. A. (2011). Squaramides: New Hydrogen-Bonding Activation Tools in Organocatalysis. Chemistry – A European Journal. Link
-
Sheldon, R. A. (2018). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl pyrrolidine-3-carboxylate hydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of novel chemical entities. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride is one such valuable building block, instrumental in the synthesis of innovative pharmaceuticals.[1] However, to harness its full potential, we must first ensure a foundation of safety and precision in its handling. This guide provides essential, experience-driven insights into the personal protective equipment (PPE) required for managing this compound in the laboratory, ensuring both your safety and the integrity of your research.
Understanding the Risks: A Hazard Profile
(S)-Methyl pyrrolidine-3-carboxylate hydrochloride is classified with several key hazard statements that dictate our safety protocols. It is harmful if swallowed or inhaled, causes skin irritation, and leads to serious eye irritation.[2] Furthermore, it may cause respiratory irritation.[2] These hazards necessitate a comprehensive approach to PPE to prevent accidental exposure.
Hazard Classifications for (S)-Methyl pyrrolidine-3-carboxylate hydrochloride:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[2]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (H332).[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation (H319).[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation (H335).[2]
These classifications underscore the importance of a multi-faceted PPE strategy to shield against oral, dermal, ocular, and respiratory exposure.
Core PPE Requirements: A Task-Based Approach
The selection of appropriate PPE is not a one-size-fits-all solution; it is dictated by the specific laboratory operation being performed. Below, we outline the recommended PPE for various tasks involving (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.
When handling the powdered or crystalline form of this compound, the primary risk is the generation and inhalation of airborne particles.
-
Engineering Controls: Always handle the solid form of (S)-Methyl pyrrolidine-3-carboxylate hydrochloride within a certified chemical fume hood or a powder containment hood.[2] This is the first and most critical line of defense.
-
Respiratory Protection: In addition to the fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended to minimize the risk of inhaling fine particles.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against airborne dust.[2][3] A face shield should be worn over the goggles for an added layer of protection, especially when handling larger quantities.
-
Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals.[4][5] Ensure gloves are inspected for any defects before use and are changed regularly, especially if contamination is suspected.[4]
-
Protective Clothing: A standard laboratory coat should be worn and fully buttoned. For tasks with a higher risk of spillage, consider a chemically resistant apron.
When dissolving the solid compound in a solvent, the risks of both inhalation of dust and splashing of the solution are present.
-
Engineering Controls: All solution preparation should be conducted in a chemical fume hood.[2]
-
Respiratory Protection: While the risk of inhaling solid particles is lower once the compound is wetted, vapors from the solvent may be a concern. If working with volatile solvents, ensure the fume hood provides adequate ventilation. A respirator may be necessary depending on the solvent's toxicity and vapor pressure.
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][3]
-
Hand Protection: Wear nitrile gloves.[4][5] If working with solvents that can degrade nitrile, consult a glove compatibility chart to select an appropriate alternative.
-
Protective Clothing: A laboratory coat is required.
During a chemical reaction, the compound may be heated or agitated, increasing the risk of splashes, and the generation of aerosols or vapors.
-
Engineering Controls: All reactions must be performed in a chemical fume hood.[2]
-
Respiratory Protection: The need for respiratory protection will be dictated by the reaction conditions and the other reagents involved. If the reaction is heated or if volatile byproducts are expected, a respirator with appropriate cartridges should be considered.
-
Eye and Face Protection: Chemical safety goggles and a face shield are strongly recommended due to the increased risk of splashes from pressurized or heated reaction vessels.[2]
-
Hand Protection: Chemically resistant gloves are mandatory.[4][5] The specific type of glove should be chosen based on the compatibility with all chemicals in the reaction mixture.
-
Protective Clothing: A flame-resistant laboratory coat should be worn if flammable solvents are in use. A chemically resistant apron provides an additional layer of protection.
PPE Selection Summary
For quick reference, the following table summarizes the recommended PPE for different laboratory tasks involving (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Protective Clothing |
| Weighing/Aliquoting Solid | Chemical Fume Hood | N95 Respirator | Goggles & Face Shield | Nitrile Gloves | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | As needed for solvent | Goggles | Nitrile Gloves | Lab Coat |
| Conducting Reactions | Chemical Fume Hood | As needed for reaction | Goggles & Face Shield | Chemically Resistant Gloves | Lab Coat/Apron |
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.
Emergency Procedures and PPE Disposal
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Proper disposal of contaminated PPE is as important as its selection.
-
Gloves: After handling the compound, remove gloves using the proper technique to avoid skin contact with the outer surface.[4] Dispose of contaminated gloves in a designated hazardous waste container.[4]
-
Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.
By adhering to these guidelines, you can confidently and safely work with (S)-Methyl pyrrolidine-3-carboxylate hydrochloride, fostering a secure laboratory environment that enables groundbreaking research.
References
- Vulcanchem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- JMN Specialties, Inc. (n.d.). Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)).
- Hebei Jrain Technology Co., Ltd. (n.d.). Chemical Safety Data Sheet.
- Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet.
- Echemi. (n.d.). ethyl pyrrolidine-3-carboxylate hydrochloride SDS, 80028-44-0 Safety Data Sheets.
- Enamine. (n.d.). Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
